N-Trityl Olmesartan-d4 Ethyl Ester
Description
BenchChem offers high-quality N-Trityl Olmesartan-d4 Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Trityl Olmesartan-d4 Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H44N6O3 |
|---|---|
Molecular Weight |
720.9 g/mol |
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-49-51(48-42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3/i27D,28D,29D,30D |
InChI Key |
PKLGOYACZYXKDL-OCUCCEAMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)OCC)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)[2H] |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Characterization of Deuterated Olmesartan Process Impurities
Executive Summary
In the regulated environment of LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is not merely a matter of chemical purity—it is a foundational pillar of quantitative accuracy.[1] For Olmesartan Medoxomil , a prodrug susceptible to ester hydrolysis, and its active metabolite Olmesartan , the use of stable isotope-labeled (SIL) internal standards (e.g., Olmesartan-d6 or -d4) is industry standard.
However, a deuterated IS introduces a unique impurity profile that combines isotopic impurities (incomplete deuteration leading to
Part 1: The Chemistry of Deuteration & Impurity Origins
To understand the impurity profile, one must first deconstruct the synthesis. Deuterated Olmesartan is typically synthesized by introducing deuterium at metabolically stable positions—often on the biphenyl ring or the propyl chain—to prevent in vivo D/H exchange.
1.1 Synthetic Pathways and Risk Points
The synthesis generally mirrors the commercial route but utilizes deuterated starting materials (e.g., d4-biphenyl-tetrazole).
-
Risk A: Isotopic Dilution (The "Cross-Talk" Vector): If the deuteration of the starting material is incomplete (<99% isotopic purity), the final IS will contain significant amounts of
and species. The species is chemically identical to the analyte, causing direct interference in the quantitation channel. -
Risk B: Chemical Side-Reactions: The medoxomil ester moiety is thermally and hydrolytically unstable. During the final coupling of the deuterated trityl-olmesartan intermediate with the chloromethyl ester, hydrolysis can occur, generating Deuterated Olmesartan Acid .
1.2 Visualization: Synthesis & Impurity Propagation
The following diagram maps the entry points for both isotopic and chemical impurities during the synthesis of Olmesartan-d6.
Figure 1: Critical entry points for isotopic and chemical impurities during the synthesis of Deuterated Olmesartan.
Part 2: Impurity Profiling Strategy
Differentiating between a "Light" isotope (
2.1 The Classification Matrix
| Impurity Class | Description | Analytical Signature | Bioanalytical Impact |
| Isotopic Impurity | Same RT as Analyte. Mass = Analyte Mass. | Critical: False positive quantitation. Increases background in analyte channel. | |
| Chemical Impurity | Deuterated degradation products (e.g., Olmesartan Acid-d4). | Different RT (usually). Unique Mass (Mass Defect). | Moderate: Ion suppression if co-eluting.[2][3] Potential conversion to analyte during extraction. |
| Isobaric Impurity | Structurally different, same nominal mass. | Different RT. Distinct Fragmentation pattern. | Low: Resolved by chromatography/MRM. |
2.2 Analytical Workflow: LC-HRMS & NMR
To certify a batch of Deuterated Olmesartan, we employ a dual-validation protocol.
Protocol A: High-Resolution Mass Spectrometry (HRMS)
-
Objective: Determine Isotopic Purity and identify Chemical Impurities.
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
-
Methodology:
-
Inject 10 µg/mL solution of Olmesartan-d6.
-
Extract Ion Chromatogram (EIC) for the theoretical
of the species. -
Crucial Step: Extract EIC for the
(unlabeled) mass. Calculate the ratio: . -
Acceptance Criteria: The contribution of
must be (strict) or satisfy the FDA rule: "Response of interfering component of IS response."
-
Protocol B:
-
Objective: Confirm the position of Deuterium (Stability check).
-
Causality: If Deuterium is on an exchangeable site (e.g., imidazole N or OH), it will be lost in protic solvents, ruining the assay.
-
Observation: In
H-NMR, the signals corresponding to the deuterated positions must be silent (absent). If small peaks appear at these shifts, it indicates isotopic impurity or exchange.
Part 3: Detailed Experimental Protocols
3.1 Protocol: "Zero-Blank" Interference Check
This protocol validates the IS for use in a regulated study.
-
Preparation:
-
STD 0 (Zero Sample): Plasma spiked with IS only (at working concentration).
-
Blank: Plasma without Analyte or IS.
-
LLOQ Sample: Plasma spiked with Analyte at Lower Limit of Quantitation + IS.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters XBridge), 2.1 x 50mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4]
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Execution:
-
Inject the STD 0 sample.
-
Monitor the Analyte Transition (e.g., m/z 559.2 -> 240.1).
-
-
Calculation:
-
Measure the area in the Analyte channel for the STD 0 injection.
-
Compare this area to the Analyte area in the LLOQ Sample .
-
-
Validation Rule:
-
Pass:
(FDA/EMA requirement).
-
3.2 Protocol: Identifying "Olmesartan Acid" Impurity
Olmesartan Medoxomil (prodrug) degrades to Olmesartan Acid. If your IS is the prodrug, you must ensure it hasn't degraded to the Acid form.
-
Setup: Use the same LC-MS conditions as above.
-
Precursor Scan: Set MS to scan precursors of the characteristic fragment (e.g., m/z 207 for the biphenyl-tetrazole moiety).
-
Differentiation:
-
Olmesartan Medoxomil-d6: RT ~ 2.5 min. Mass ~ 564 Da.
-
Olmesartan Acid-d6: RT ~ 1.8 min (more polar due to free acid). Mass ~ 452 Da (Loss of medoxomil moiety).
-
-
Action: If the "Acid" peak appears in your IS stock, re-purify immediately. The Acid form has different ionization efficiency and will not track the Prodrug correctly.
Part 4: Analytical Logic & Decision Tree
The following workflow guides the decision-making process when an impurity is detected in the Deuterated Olmesartan reference standard.
Figure 2: Decision logic for categorizing and mitigating impurities in Deuterated Olmesartan.
Part 5: References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Venkanna, G., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate. Retrieved from [Link]
-
Bhatia, M. S., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Scientific Research. Retrieved from [Link]
Sources
A Technical Guide to N-Trityl Olmesartan-d4 Ethyl Ester: Application in Regulated Bioanalysis
This guide provides an in-depth technical overview of N-Trityl Olmesartan-d4 Ethyl Ester, a critical reagent in the bioanalytical quantification of Olmesartan. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's identity, its role as a stable isotope-labeled internal standard, and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based pharmacokinetic studies.
Introduction: The Imperative for Precision in Pharmacokinetics
Olmesartan, an angiotensin II receptor blocker, is widely prescribed for the management of hypertension. To ensure its safety and efficacy, regulatory bodies such as the FDA and EMA require rigorous bioanalytical method validation for pharmacokinetic and bioequivalence studies.[1] A cornerstone of high-quality bioanalysis is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[2]
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[3][4] By incorporating stable isotopes like deuterium (²H or D), these compounds are chemically identical to the analyte but have a different mass.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical properties ensure they behave similarly during extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of error.[5][6] N-Trityl Olmesartan-d4 Ethyl Ester is a deuterated and protected form of Olmesartan, designed for use as an internal standard in the quantification of Olmesartan and its prodrug, Olmesartan Medoxomil.
Chemical Identity and Properties
| Identifier | Value | Source(s) |
| Compound Name | N-Trityl Olmesartan-d4 Ethyl Ester | Pharmaffiliates[7] |
| CAS Number | Not Available (NA) | Pharmaffiliates[7] |
| Non-deuterated CAS | 172875-59-1 | SynThink[8], Klivon[9] |
| Molecular Formula | C₄₅H₄₀D₄N₆O₃ | Pharmaffiliates[7] |
| Molecular Weight | 720.89 g/mol | Pharmaffiliates[7] |
Conceptual Synthesis and Characterization
The synthesis of N-Trityl Olmesartan-d4 Ethyl Ester involves a multi-step process designed to introduce the deuterium labels and protecting groups at specific positions. While the exact proprietary synthesis methods may vary, a general conceptual pathway can be described.
The synthesis of the non-deuterated N-Trityl Olmesartan Ethyl Ester involves the N-alkylation of an imidazole ethyl ester derivative with a trityl-protected tetrazolyl benzyl bromide.[11][12][13] For the deuterated analog, the deuterium atoms are typically introduced on the ethyl group of the ester or another suitable non-exchangeable position on the olmesartan backbone. It is crucial that the deuterium labels are placed on non-exchangeable sites to prevent their loss during sample processing.[3]
The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole ring, preventing unwanted side reactions during synthesis and providing steric bulk that can influence chromatographic behavior. The ethyl ester protects the carboxylic acid functional group.
Characterization of the final product to confirm its identity and purity is paramount and typically involves:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and the position of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
Application in Bioanalytical Methods (LC-MS/MS)
N-Trityl Olmesartan-d4 Ethyl Ester is primarily used as an internal standard for the quantification of Olmesartan in biological matrices such as human plasma.[14][15][16]
The Principle of Stable Isotope Dilution
The core principle behind using a SIL-IS is that it is added at a known concentration to both the calibration standards and the unknown samples at the beginning of the sample preparation process. Any loss of analyte during the subsequent steps (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the SIL-IS. The ratio of the analyte's mass spectrometric response to the IS's response is then used for quantification, which remains constant regardless of sample loss. This approach significantly improves the accuracy and precision of the method.[2]
Experimental Protocol: Quantification of Olmesartan in Human Plasma
The following is a generalized, step-by-step protocol for the use of N-Trityl Olmesartan-d4 Ethyl Ester in a bioanalytical LC-MS/MS assay.
Step 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Olmesartan in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Trityl Olmesartan-d4 Ethyl Ester in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
Step 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma (from calibration standards, QCs, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for Olmesartan.[14][15]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Conceptual MRM Transitions (to be optimized for the specific instrument):
-
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for Olmesartan quantification.
Data Analysis and Interpretation
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards. A linear regression analysis, often with a weighting factor, is applied to fit the data. The concentration of Olmesartan in the unknown samples is then calculated from their measured peak area ratios using the regression equation of the calibration curve.
Conclusion
N-Trityl Olmesartan-d4 Ethyl Ester is an indispensable tool for the accurate and precise quantification of Olmesartan in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays addresses the challenges of bioanalysis by correcting for experimental variability, thereby ensuring the integrity and reliability of pharmacokinetic data in drug development and regulatory submissions.
References
-
Nirmal Thakker, Gajanan Shinde, Abhay Dharamsi, Vishnu Choudhari, Sarita Pawar. (2022). Development and Validation of Bioanalytical Method for Simultaneous Estimation of Olmesartan medoximil and Metoprolol succinate by UHPLC-MS/MS in human plasma. Research Journal of Pharmacy and Technology, 15(7), 2909-6. [Link]
-
Pharmaffiliates. (n.d.). Olmesartan Medoxomil-impurities. Retrieved from [Link]
-
Hassan, W., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 821. [Link]
-
PubMed. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). BIOANALYTICAL METHOD FOR QUANTITATIVE DETERMINATION OF OLMESARTAN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Retrieved from [Link]
-
Journal of Medical and Pharmaceutical and Allied Sciences. (2022). Bioanalytical RP-HPLC method development and validation for estimation of azelnidipine and Olmesartan medoxomil in human plasma. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). 172875-59-1 N2-Trityl Olmesartan Ethyl Ester - Reference Standard. Retrieved from [Link]
-
Kumar, B. V. S., et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 20(3), 4880-4897. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
PubMed. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
- Google Patents. (n.d.). EP2036904A1 - A process for the preparation of olmesartan medoxomil.
-
Quick Company. (n.d.). A Process For The Preparation Of Olmesartan Medoxomil. Retrieved from [Link]
-
Veeprho. (n.d.). Olmesartan ethyl methyl N2-trityl ethyl ester analouge. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. klivon.com [klivon.com]
- 10. N-Trityl Olmesartan Ethyl Ester | 172875-59-1 [chemicalbook.com]
- 11. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2036904A1 - A process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]
- 13. A Process For The Preparation Of Olmesartan Medoxomil [quickcompany.in]
- 14. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Application of Stable Isotope Labeled Olmesartan Intermediates
This guide provides an in-depth exploration of the synthesis, characterization, and application of stable isotope labeled (SIL) intermediates of Olmesartan, a potent angiotensin II receptor blocker. Designed for researchers, medicinal chemists, and drug metabolism professionals, this document elucidates the critical role of these labeled compounds in modern drug development, particularly in pharmacokinetic and bioanalytical studies.
Introduction: The Indispensable Role of Stable Isotopes in Olmesartan Development
Olmesartan Medoxomil: A Prodrug Strategy and its Pharmacokinetic Profile
Olmesartan medoxomil is an antihypertensive agent administered as a prodrug to enhance bioavailability.[1] Following oral administration, it undergoes rapid and complete hydrolysis in the gastrointestinal tract to its pharmacologically active metabolite, olmesartan.[2][3] This bioactivation is a critical step in its mechanism of action. Olmesartan itself is not significantly metabolized further and is eliminated through both renal and biliary excretion.[2][4] The absolute bioavailability of olmesartan from the medoxomil tablet form is approximately 26-28.6%.[4][5] Understanding this metabolic fate is fundamental to designing robust bioanalytical assays required for regulatory approval.
Why Stable Isotope Labeling? The Gold Standard for Quantitative Bioanalysis
In drug development, precise quantification of the active pharmaceutical ingredient (API) and its metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its sensitivity and specificity.[6] The use of a stable isotope-labeled internal standard is considered the "gold standard" in this field. An ideal internal standard co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer source, correcting for variations in sample preparation and instrument response.[7] SIL compounds, such as deuterated or ¹³C-labeled olmesartan, are chemically identical to the analyte but distinguishable by their mass, making them perfect internal standards.[8]
Core Concepts: Isotopic Purity, Mass Shift, and Metabolic Stability
The utility of a SIL internal standard hinges on three pillars:
-
High Isotopic Purity: The labeled compound must have a very low percentage of the unlabeled (M+0) species to avoid interfering with the quantification of the analyte, especially at the lower limit of quantification (LLOQ).
-
Sufficient Mass Shift: A mass difference of at least 3 atomic mass units (amu) is generally preferred to prevent mass spectral overlap from the natural isotopic abundance of the analyte (e.g., ¹³C).
-
Metabolic Stability of the Label: The isotopic label must be placed in a position that is not susceptible to metabolic cleavage or in vivo hydrogen-deuterium exchange. Loss of the label would render the internal standard indistinguishable from the analyte, invalidating the assay.
Metabolic Pathway and Strategic Label Placement
Bioactivation of Olmesartan Medoxomil
The conversion of olmesartan medoxomil to olmesartan is a simple ester hydrolysis reaction. The medoxomil moiety is cleaved off, releasing the active carboxylic acid form of the drug.[9] This process is enzymatic and occurs rapidly during absorption.[3]
Caption: Bioactivation of Olmesartan Medoxomil to Olmesartan.
Selecting the Optimal Labeling Position
Given that olmesartan itself is metabolically stable, the placement of stable isotopes can be made on the core structure with a low risk of in-vivo loss.[2] Commercially available standards like Olmesartan-d6 are typically labeled on the n-propyl group of the imidazole ring.[7][8] This position is chemically robust and distant from the sites of pharmacological interaction, minimizing any potential "isotope effect" that could alter its physicochemical or biological properties.
Synthetic Strategies for Isotope Incorporation
The synthesis of labeled olmesartan intermediates focuses on introducing isotopes into precursors that are later incorporated into the final molecule. The synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate is a key step, as this intermediate contains the propyl group often targeted for deuteration.[10][11]
Synthesis of Deuterated Imidazole Intermediate
A common strategy involves using deuterated reagents in the early stages of building the imidazole core. For instance, a deuterated butyramidine or a related precursor can be used to introduce the labeled propyl group. An alternative and more direct approach is the H-D exchange on a suitable precursor using a deuterium source like D₂O with a catalyst.[12]
Caption: General workflow for synthesizing a deuterated Olmesartan intermediate.
Experimental Protocol: Synthesis of 4-(1-hydroxy-1-methylethyl)-2-(propyl-d7)-1H-imidazole-5-carboxylic acid ethyl ester
This protocol is a representative synthesis adapted from established literature procedures for the non-labeled compound, incorporating a deuterated starting material.[10][11][13]
Objective: To synthesize a key deuterated intermediate of Olmesartan.
Materials:
-
Diethyl 2-chloro-3-oxosuccinate
-
Butyramidinium-d7 hydrochloride (prepared from butyronitrile-d7)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Methylmagnesium bromide (3M in THF)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Step A: Synthesis of Diethyl 2-(propyl-d7)-1H-imidazole-4,5-dicarboxylate.
-
To a solution of sodium ethoxide in anhydrous ethanol, add butyramidinium-d7 hydrochloride and stir for 30 minutes at room temperature.
-
Add diethyl 2-chloro-3-oxosuccinate dropwise to the solution, maintaining the temperature below 30°C.
-
Heat the reaction mixture to 60-70°C and stir for 5 hours.
-
Cool the mixture, evaporate the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate to yield the crude imidazole diester. Purify by column chromatography.
-
-
Step B: Grignard Reaction to form the Target Intermediate.
-
Dissolve the purified diethyl 2-(propyl-d7)-1H-imidazole-4,5-dicarboxylate from Step A in anhydrous THF and cool to 0°C in an ice bath.
-
Add methylmagnesium bromide (2.2 equivalents) dropwise, keeping the internal temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., diisopropyl ether) to obtain the pure, deuterated key intermediate.[13]
-
Analytical Characterization of Labeled Intermediates
Confirmation of successful isotopic labeling is a critical, self-validating step.
Mass Spectrometry
Mass spectrometry is the primary tool to confirm the mass shift and determine the isotopic distribution. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR)
¹H NMR is used to confirm the position of the label by observing the disappearance of signals corresponding to the protons that have been replaced by deuterium. ¹³C NMR can also be used to observe changes in the carbon spectrum due to the isotopic substitution.
Data Presentation: Isotopic Purity
The isotopic purity is crucial for its function as an internal standard. This data is typically presented in a table summarizing the relative abundance of each isotopologue.
| Isotopologue | Mass Shift (amu) | Relative Abundance (%) |
| M+0 (unlabeled) | 0 | < 0.1% |
| M+1 to M+5 | +1 to +5 | < 1.0% |
| M+6 (Target) | +6 | > 98.0% |
Table 1: Representative isotopic distribution for Olmesartan-d6, demonstrating high isotopic purity.
Application in Quantitative Bioanalysis
The primary application of stable isotope labeled Olmesartan is as an internal standard for the quantification of Olmesartan in biological samples like plasma or urine during pharmacokinetic studies.[7][14]
The Labeled Standard in an LC-MS/MS Workflow
The workflow involves adding a known concentration of the labeled internal standard to all samples, calibrators, and quality controls. The samples are then processed (e.g., via protein precipitation or liquid-liquid extraction) and injected into the LC-MS/MS system. The instrument monitors specific mass transitions for both the analyte and the internal standard.
Caption: Bioanalytical workflow using a stable isotope labeled internal standard.
Protocol: Quantification of Olmesartan in Human Plasma by LC-MS/MS
Objective: To determine the concentration of Olmesartan in human plasma samples.
Materials & Instrumentation:
-
Human plasma (K2EDTA)
-
Olmesartan analytical standard
-
Olmesartan-d6 internal standard (IS) solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile with 0.1% formic acid
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 25 µL of the Olmesartan-d6 internal standard solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio (Olmesartan/Olmesartan-d6) against the nominal concentration of the calibrators.
-
The concentration of Olmesartan in the unknown samples is determined from this curve using linear regression.
-
Advanced Applications: Labeled Impurity Standards
During synthesis and storage, impurities can form. Regulatory bodies like the FDA and EMA require strict monitoring and control of these impurities.[15] Synthesizing stable isotope-labeled versions of critical impurities, such as Dehydro Olmesartan, allows for their precise quantification, as the impurity itself becomes the analyte and its labeled version the internal standard.[16][17] This ensures that the levels of potentially harmful related substances are accurately reported and controlled within safe limits.
Conclusion
Stable isotope labeled intermediates are not merely research tools but are foundational to the development and regulatory approval of pharmaceuticals like Olmesartan. Their synthesis requires careful strategic planning to ensure the label is stable and correctly positioned. When properly characterized and applied, these molecules provide unparalleled accuracy in quantitative bioanalysis, enabling a thorough understanding of a drug's pharmacokinetic profile and ensuring the safety and quality of the final drug product.
References
- MedChemExpress. Olmesartan medoxomil-d6. [URL: https://www.medchemexpress.com/olmesartan-medoxomil-d6.html]
- Satyanarayana, V., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. [URL: https://www.semanticscholar.org/paper/Synthesis-of-related-substances-of-olmesartan-anti-Reddy-Reddy/7c37651030e463a56667180292837f4070a2a46c]
- ResearchGate. Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. [URL: https://www.researchgate.net/publication/267817028_Synthesis_and_Characterization_of_Process-Related_Impurities_of_Antihypertensive_Drug_Olmesartan_Medoxomil]
- Pharmaffiliates. Olmesartan Medoxomil-impurities. [URL: https://www.pharmaffiliates.com/en/olmesartan-medoxomil-impurities]
- Benchchem. Assessing Dehydro Olmesartan Impurity: A Comparative Guide for Researchers. [URL: https://www.benchchem.
- Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. [URL: https://rasayanjournal.co.in/vol-6/issue-2/SYNTHESIS%20OF%20OLMESARTAN%20ACID%20IMPURITY%20OF%20OLMESARTAN%20MEDOXOMIL,%20ANTI-HYPERTENSIVE%20DRUG.pdf]
- Miyata, K., et al. (2001). The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction. Journal of Human Hypertension, 15(Suppl 2), S19-S31. [URL: https://pubmed.ncbi.nlm.nih.gov/11464264/]
- ChemicalBook. (2024). Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications. [URL: https://www.chemicalbook.
- ResearchGate. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction. [URL: https://www.researchgate.net/publication/11831885_The_pharmacokinetic_and_metabolic_profile_of_olmesartan_medoxomil_limits_the_risk_of_clinically_relevant_drug_interaction]
- U.S. Food and Drug Administration. BENICAR (olmesartan medoxomil) tablets Label. [URL: https://www.accessdata.fda.
- Kumar, P., et al. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology, 10, 789. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6664030/]
- National Center for Biotechnology Information. Olmesartan. PubChem Compound Summary for CID 158781. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Olmesartan]
- Ramana, G.V., et al. (2011). In Vitro Competitive Metabolism Study of Olmesartan Medoxomil in Rat Liver S9 Fractions Using LC/MS. American Journal of Analytical Chemistry, 2, 363-368. [URL: https://www.scirp.
- Armstrong, R. N., et al. (2021). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Tetrahedron Letters, 82, 153334. [URL: https://www.sciencedirect.com/science/article/pii/S004040392100659X]
- Journal of Chemical and Pharmaceutical Research. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [URL: https://www.jocpr.
- ChemicalBook. OlMesartan interMediate iMpurity II synthesis. [URL: https://www.chemicalbook.com/synthesis/144690-07-3.htm]
- Reddy, B. P., et al. (2012). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Organic Process Research & Development, 16(11), 1799-1804. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3499914/]
- Google Patents. (2021). CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow. [URL: https://patents.google.
- Sawa, J. (2023). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Journal of Drug Delivery and Therapeutics, 13(7), 133-143. [URL: https://jddtonline.info/index.php/jddt/article/view/5948]
- Ceylan, S., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 548. [URL: https://www.mdpi.com/1420-3049/27/2/548]
- Google Patents. Improved Process For The Preparation Olmesartan Medoxomil And Intermediates Thereof. [URL: https://patents.google.
- USP-NF. (2019). Olmesartan Medoxomil Tablets. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/olmesartan_medoxomil_tablets.pdf]
- U.S. Food and Drug Administration. Benicar (olmesartan medoxomil) tablet label. [URL: https://www.accessdata.fda.
- Digital Commons @ Assumption University. (2021). The Evolution of Deuterium in the Pharmaceutical Industry and Its Effects on Methods of Deuterium Incorporation. [URL: https://digitalcommons.assumption.edu/honorstheses/99/]
- Macmillan Group, Princeton University. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/01/cjp_group_meeting.pdf]
- Liu, D., et al. (2007). Quantitative determination of olmesartan in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 856(1-2), 190-197. [URL: https://pubmed.ncbi.nlm.nih.gov/17604193/]
- Benchchem. Spectroscopic comparison of synthetic versus isolated Dehydro Olmesartan. [URL: https://www.benchchem.
- Determination of Olmesartan Medoxomil and Amlodipine in Tablet Formulations by Reversed-Phase HPLC. International Journal of Pharmaceutical Sciences Review and Research. [URL: http://globalresearchonline.net/journalcontents/v29-2/23.pdf]
- Der Pharma Chemica. (2015). Development and validation of new RP-HPLC method for determining impurity profiling in olmesartan medoxomil drug as well as in. [URL: https://www.derpharmachemica.com/pharma-chemica/development-and-validation-of-new-rp-hplc-method-for-determining-impurity-profiling-in-olmesartan-medoxomil-drug-as-well-as-in.pdf]
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). A New Method Development and Validation for Quantitative Estimation of Olmesartan Medoxomil in Pharmaceutical D. [URL: https://innovareacademics.in/journal/ijpps/Vol6Issue1/7996.pdf]
- Frontiers in Pharmacology. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its A. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2019.00789/full]
- Vipul, P., et al. (2009). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Chromatographia, 69, 169-173. [URL: https://link.springer.com/article/10.1365/s10337-008-0863-9]
- Nazzal, S., et al. (2013). Olmesartan Medoxomil-Loaded Self-Nanoemulsifying Drug Delivery Systems. Journal of Drug Delivery, 2013, 1-9. [URL: https://www.hindawi.com/journals/jdd/2013/418425/]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 6. foundryjournal.net [foundryjournal.net]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. <i>In Vitro</i> Competitive Metabolism Study of Olmesartan Medoxomil in Rat Liver S9 Fractions Using LC/MS [scirp.org]
- 10. jocpr.com [jocpr.com]
- 11. CN113336706B - Synthetic method for preparing olmesartan medoxomil intermediate by continuous flow - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 14. Quantitative determination of olmesartan in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide & Safety Assessment: N-Trityl Olmesartan-d4 Ethyl Ester
The following technical guide is structured as an advanced operational document for research and development professionals. It synthesizes standard safety data with application-specific protocols for stable isotope-labeled internal standards.
Document ID: TG-SDS-OLM-D4-TRIT | Version: 2.0 | Status: Research Use Only (RUO)
Executive Summary & Chemical Identity
N-Trityl Olmesartan-d4 Ethyl Ester is a stable isotope-labeled intermediate used primarily as an Internal Standard (IS) in the bioanalysis of Olmesartan Medoxomil and its metabolites via LC-MS/MS.
Unlike generic reagents, this compound possesses three critical chemical features that dictate its handling:
-
The Trityl Group (Triphenylmethyl): A bulky protecting group on the tetrazole ring, rendering the molecule highly lipophilic but acid-labile.
-
The Ethyl Ester: Susceptible to hydrolysis under alkaline conditions or enzymatic action.
-
Deuterium Labeling (d4): Introduces a mass shift (+4 Da) for mass spectrometry but requires strict protection against H/D exchange mechanisms.
Chemical Specifications
| Property | Specification |
| Chemical Name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate-d4 |
| CAS Number | Proprietary / Analogous to 172875-59-1 (Unlabeled) |
| Molecular Formula | C₄₅H₄₀D₄N₆O₃ |
| Molecular Weight | 720.89 g/mol (vs. 716.87 g/mol for unlabeled) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water |
| Isotopic Purity | ≥ 99% atom D |
Hazard Identification & Toxicology (GHS Classification)
Rationale: While specific toxicological data for the deuterated intermediate is limited, safety protocols are established via Read-Across Methodology from the active pharmaceutical ingredient (Olmesartan Medoxomil) and the trityl chloride precursor.
Core Hazards
-
Reproductive Toxicity (Category 2): Sartan derivatives are known to act on the Renin-Angiotensin System (RAS). Even as an intermediate, fetal toxicity cannot be ruled out.
-
Skin & Eye Irritation (Category 2A/2): The trityl moiety and imidazole core can cause contact dermatitis and mucous membrane irritation.
Signal Word: WARNING
| Hazard Statement | Description |
| H361d | Suspected of damaging the unborn child. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation.[1] |
Precautionary Strategy (The "Why" behind the "What")
-
P201 (Obtain special instructions): Do not handle without reviewing the synthesis pathway; accidental de-protection (loss of trityl) yields the pharmacologically active tetrazole.
-
P260 (Do not breathe dust): High potency potential requires containment (Fume Hood/Isolator).
Handling, Storage & Isotopic Integrity
Expertise Note: The primary risk with deuterated standards is not just safety, but isotopic dilution (loss of signal integrity).
Environmental Control
-
Hygroscopicity: The compound is moderately hygroscopic. Moisture facilitates ester hydrolysis and potential H/D exchange if acidic protons are present (though C-D bonds are generally stable, the environment must remain neutral).
-
Acid Sensitivity: The Trityl (Trt) group is acid-labile. Exposure to acidic vapors (HCl, TFA) in the lab atmosphere can cleave the trityl group, altering the retention time and mass transition.
Storage Protocol
-
Temperature: Store at -20°C (Long term) or 2-8°C (Working stock).
-
Container: Amber glass vials with PTFE-lined caps. Avoid plasticizers found in standard PP tubes which can leach and interfere with MS signals.
-
Re-equilibration: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.
Stability Logic Diagram
The following diagram illustrates the degradation pathways that must be prevented during storage.
Figure 1: Critical degradation pathways. Acidic environments cause de-tritylation, while moisture/base attacks the ethyl ester.
Analytical Application: LC-MS/MS Protocol
As a Senior Application Scientist, the following protocol ensures the compound functions correctly as an Internal Standard (IS).
Stock Solution Preparation
-
Solvent Selection: Use DMSO or Methanol (HPLC Grade). Avoid protic solvents if storing for >24 hours.
-
Concentration: Prepare a primary stock at 1.0 mg/mL.
-
Sonication: Sonicate for 2 minutes max. Prolonged sonication generates heat, risking ester degradation.
The "Cross-Talk" Verification Step
Before running clinical samples, you must validate that the d4-IS does not interfere with the analyte (Olmesartan) channel.
-
Step A: Inject a high concentration of N-Trityl Olmesartan-d4 (only).
-
Step B: Monitor the MRM transition for Olmesartan (unlabeled).
-
Acceptance Criteria: Response in the analyte channel must be < 5% of the LLOQ (Lower Limit of Quantitation).
LC-MS/MS Workflow
Figure 2: Standardized Bioanalytical Workflow ensuring IS equilibration.
Emergency Response Protocols
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol increases skin permeability and may solubilize the lipophilic trityl compound, enhancing absorption. |
| Inhalation | Move to fresh air.[2][1][3][4] Monitor for respiratory irritation. | Imidazole derivatives can cause bronchoconstriction in sensitized individuals. |
| Spill Cleanup | Wet wipe with 10% detergent solution. | Dry sweeping generates dust. The compound is hydrophobic; water alone is ineffective. Detergent solubilizes the matrix. |
Ecological Impact & Disposal[7][9]
-
Ecotoxicity: No specific data available.[4] Based on Olmesartan, assume potential toxicity to aquatic life (chronic).
-
Disposal: Incineration is the only approved method. The trityl group produces heavy smoke; ensure incinerator is equipped with afterburners and scrubbers for nitrogen oxides (NOx).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 158781, Olmesartan. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Olmesartan Medoxomil - Registration Dossier & Hazard Classification. Retrieved from [Link][2]
-
Resolve Mass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Guide. Retrieved from [Link]
Sources
Technical Guide: Degradation Pathways of N-Trityl Olmesartan-d4 Ethyl Ester
[1]
Executive Summary
N-Trityl Olmesartan-d4 Ethyl Ester is a critical stable isotope-labeled internal standard (IS) utilized in the quantitative bioanalysis of Olmesartan Medoxomil and its impurities.[1] Its structural integrity is paramount for accurate mass spectrometry quantification.[1] This compound features two primary labile protecting groups: a trityl (triphenylmethyl) group protecting the tetrazole moiety and an ethyl ester masking the imidazole carboxylate.
This guide delineates the specific degradation pathways of this molecule. Unlike the parent drug Olmesartan Medoxomil, this intermediate is highly sensitive to distinct pH-dependent hydrolysis mechanisms. Understanding these pathways is essential for preventing "IS drift" during sample preparation and ensuring the validity of LC-MS/MS assays.
Molecular Architecture & Labile Sites[1]
To predict degradation, we must first dissect the molecule's reactivity profile. The deuterium labeling (d4) is typically located on the biphenyl ring or the propyl chain, positions that are chemically inert under standard stress conditions. Therefore, the degradation chemistry mirrors that of the unlabeled analogue, N-Trityl Olmesartan Ethyl Ester (TOEE) .
| Functional Moiety | Chemical Nature | Susceptibility | Primary Stressor |
| Trityl Group (N-CPh3) | Sterically bulky protecting group on Tetrazole | High | Acidic pH ( |
| Ethyl Ester (-COOEt) | Carboxylic acid derivative | Moderate | Basic pH (Saponification) |
| Tetrazole Ring | Nitrogen-rich heterocycle | Low | Oxidative stress / Extreme pH |
| Deuterium Label (d4) | Stable Isotope | Negligible | Non-exchangeable (C-D bonds) |
Detailed Degradation Pathways[1]
The degradation of N-Trityl Olmesartan-d4 Ethyl Ester proceeds via two orthogonal pathways, largely dictated by solution pH.[1]
Pathway A: Acid-Catalyzed Detritylation (Dominant)
The trityl group is an acid-labile protecting group.[1] In the presence of protons (even weak acids like acetic acid or formic acid used in mobile phases), the steric strain and the stability of the resulting trityl cation drive the cleavage.
-
Mechanism:
-like dissociation.[1]-
Protonation of the tetrazole nitrogen or the trityl center.
-
Cleavage of the N-C bond, releasing the stable Trityl Cation (
) and the free tetrazole. -
The trityl cation reacts with water to form Trityl Alcohol (Triphenylmethanol).
-
-
Product: Olmesartan-d4 Ethyl Ester .[1]
-
Risk: High.[1] Use of acidic diluents (e.g., 0.1% Formic Acid) can cause on-column degradation.[1]
Pathway B: Base-Catalyzed Ester Hydrolysis (Saponification)
Under alkaline conditions, the ethyl ester is susceptible to nucleophilic acyl substitution.[1]
-
Mechanism:
(Base-catalyzed, acyl-oxygen cleavage, bimolecular).[1] -
Product: N-Trityl Olmesartan-d4 Acid .[1]
-
Risk: Moderate.[1] Occurs during high-pH extraction protocols.[1]
Pathway C: Ultimate Degradation
If both stress factors (Acid + Heat or Strong Base + Heat) are applied sequentially or simultaneously (under extreme forcing conditions), the molecule strips down to the core pharmacophore.
-
Product: Olmesartan-d4 Acid (The active metabolite form).[1]
Pathway Visualization (DOT Diagram)[1]
The following diagram maps the kinetic relationship between the parent compound and its degradants.
Figure 1: Orthogonal degradation pathways of N-Trityl Olmesartan-d4 Ethyl Ester showing pH-dependent divergence.[1]
Experimental Protocols for Validation
To validate these pathways in your specific matrix, perform the following forced degradation study.
Acid Stress (Detritylation Kinetics)[1]
-
Objective: Confirm the lability of the trityl group and identify the "Olmesartan-d4 Ethyl Ester" peak.
-
Reagents: 0.1 N Hydrochloric Acid (HCl), Acetonitrile (ACN).[1]
-
Protocol:
-
Prepare a
stock solution of N-Trityl Olmesartan-d4 Ethyl Ester in ACN. -
Transfer 1.0 mL stock to a vial and add 1.0 mL of 0.1 N HCl .
-
Incubate at Room Temperature (25°C). Note: Heat is rarely needed for trityl removal; it is highly labile.
-
Aliquot at T=0, T=1h, and T=4h.
-
Neutralize with 0.1 N NaOH immediately before injection to prevent column damage, or dilute significantly with mobile phase.
-
-
Expected Result: Rapid disappearance of Parent; appearance of a more polar peak (Olmesartan-d4 Ethyl Ester) and a non-polar peak (Trityl Alcohol).[1]
Base Stress (Ester Hydrolysis)[1]
-
Objective: Generate the "N-Trityl Olmesartan-d4 Acid".
-
Reagents: 0.1 N Sodium Hydroxide (NaOH), Methanol (MeOH).[1]
-
Protocol:
-
Prepare stock as above.
-
Mix 1.0 mL stock with 1.0 mL 0.1 N NaOH .
-
Incubate at 60°C for 2 hours. Note: Steric hindrance of the trityl group may slow down ester hydrolysis slightly compared to the unhindered drug.
-
Neutralize with 0.1 N HCl.
-
-
Expected Result: Shift to a slightly more polar peak (Acid form).[1] The Trityl group usually remains intact under basic conditions unless extreme heat is applied.
Analytical Data Summary
The following table summarizes the expected chromatographic behavior and mass shifts for the parent and its degradants.
| Compound Identity | Relative Retention Time (RRT)* | Mass Shift ( | Description |
| N-Trityl Olmesartan-d4 Ethyl Ester | 1.00 (Reference) | 0 | Parent IS.[1] High hydrophobicity due to Trityl.[1] |
| Olmesartan-d4 Ethyl Ester | ~0.45 - 0.55 | -242 Da | Major Acid Degradant. Loss of |
| N-Trityl Olmesartan-d4 Acid | ~0.85 - 0.90 | -28 Da | Major Base Degradant. Loss of Ethyl ( |
| Olmesartan-d4 Acid | ~0.20 - 0.30 | -270 Da | Ultimate Degradant. Loss of both groups.[1] |
| Trityl Alcohol | ~1.20 - 1.30 | N/A (Neutral) | UV-active byproduct (254 nm), often invisible in ESI+.[1] |
*RRT is estimated based on a standard C18 Reverse Phase method (High ACN gradient).[1]
References
-
Vertex AI Search. (2026).[1] Olmesartan Medoxomil synthesis impurities and trityl cleavage mechanisms.[3]4[1]
-
Organic Process Research & Development. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. ACS Publications.[1] [1]
-
Asian Journal of Pharmaceutical Analysis. (2014). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products.[1]
-
ChemicalBook. (2025).[1] Olmesartan Ethyl Ester Impurity Profile and CAS Data.[5][6][7][1]
-
Chemistry Steps. (2020). Mechanisms of Ester Hydrolysis: Acid and Base-Catalyzed.[1]
Sources
- 1. klivon.com [klivon.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. A Novel Process For Purification Of Olmesartan Medoxomil [quickcompany.in]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. veeprho.com [veeprho.com]
- 6. Olmesartan Ethyl Ester Impurity - CAS - 144689-23-6 | Axios Research [axios-research.com]
- 7. Olmesartan Ethyl Ester Impurity - SRIRAMCHEM [sriramchem.com]
Methodological & Application
Application Note: Protocol for Using N-Trityl Olmesartan-d4 Ethyl Ester as an Internal Standard
This Application Note and Protocol is designed for researchers and analytical scientists involved in the process development and quality control of Olmesartan Medoxomil. It details the rigorous use of N-Trityl Olmesartan-d4 Ethyl Ester as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the critical process impurity N-Trityl Olmesartan Ethyl Ester .
Introduction & Scientific Context
In the synthesis of the antihypertensive drug Olmesartan Medoxomil , the compound N-Trityl Olmesartan Ethyl Ester (CAS 172875-59-1) serves as a pivotal intermediate.[1] It represents the stage where the tetrazole ring is protected by a triphenylmethyl (trityl) group and the carboxylic acid is masked as an ethyl ester.
Monitoring this intermediate is critical for Process Analytical Technology (PAT) and Impurity Profiling . Unreacted intermediate in the final API poses a quality risk. However, quantifying this compound is challenging due to:
-
Matrix Effects: High concentrations of reagents in reaction mixtures suppress ionization.
-
Chemical Instability: The trityl group is acid-labile, and the ethyl ester is susceptible to hydrolysis.
The Solution: Using N-Trityl Olmesartan-d4 Ethyl Ester as an Internal Standard (IS). By introducing a deuterium-labeled analog (d4), the IS co-elutes with the analyte and experiences the exact same matrix suppression and degradation forces. This "self-correcting" mechanism ensures that the ratio of Analyte/IS remains constant, yielding highly accurate quantification despite experimental variance.
Chemical Profile & Handling
Compound Identity
-
Analyte: N-Trityl Olmesartan Ethyl Ester (d0)[1]
-
Internal Standard: N-Trityl Olmesartan-d4 Ethyl Ester (d4)
-
Molecular Weight (d4): ~720.89 g/mol (Assuming d4 labeling on the phenyl or propyl moiety)
-
Solubility: Soluble in DMSO, Methanol, Acetonitrile, and THF. Insoluble in water.
Critical Stability Warning (The "Trityl Risk")
The trityl (triphenylmethyl) protecting group is acid-sensitive . Exposure to strong acids (e.g., 1% TFA) or prolonged exposure to standard LC-MS mobile phases (0.1% Formic Acid) can cause detritylation (loss of the trityl group), converting the IS back to the Olmesartan Ethyl Ester analog inside the column.
Operational Imperative:
-
Solvents: Use neutral pH diluents (e.g., Methanol/Water 80:20 v/v).
-
Mobile Phase: Use buffered mobile phases (Ammonium Acetate/Formate) to maintain pH > 4.0, or minimize column residence time.
Experimental Workflow
The following diagram illustrates the critical path for IS preparation and analysis, highlighting the logic gates for stability control.
Figure 1: Logical workflow for Internal Standard preparation and analysis, emphasizing the stability check step to prevent trityl degradation.
Detailed Protocol
Reagents and Equipment
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).
-
Buffer: Ammonium Acetate (solid, LC-MS grade), Acetic Acid.
-
Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400, Sciex QTRAP, or Thermo Altis).
-
Column: C18 Reverse Phase, 2.1 x 50 mm, 1.7 µm or 2.6 µm (e.g., Waters BEH C18 or Phenomenex Kinetex).
Stock Solution Preparation (Stock A)
-
Weighing: Accurately weigh 1.0 mg of N-Trityl Olmesartan-d4 Ethyl Ester into a 1.5 mL amber glass vial.
-
Dissolution: Add 1.0 mL of DMSO . Vortex for 30 seconds until completely dissolved.
-
Why DMSO? It ensures complete solubility and prevents hydrolysis better than protic solvents during long-term storage.
-
-
Storage: Store at -20°C or -80°C. Stability is typically >6 months.
Working Internal Standard Solution (WIS)
-
Dilution: Dilute Stock A 1:100 into Methanol to achieve 10 µg/mL.
-
Further Dilution (Daily): Dilute to a final concentration of 500 ng/mL in Methanol/Water (80:20).
-
Note: Prepare fresh daily to minimize risk of ester hydrolysis.
-
Sample Preparation (Spiking)
-
Sample Weighing: Weigh 10 mg of the Olmesartan Medoxomil API or reaction intermediate sample.
-
Dissolution: Dissolve in 10 mL of Methanol (1 mg/mL sample conc).
-
Spiking:
-
Transfer 50 µL of Sample Solution into a vial.
-
Add 50 µL of WIS (500 ng/mL) .
-
Add 900 µL of Diluent (50:50 MeOH:Water + 2mM Ammonium Acetate).
-
Final Conc: Sample = 50 µg/mL; IS = 25 ng/mL.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into an LC vial.
LC-MS/MS Methodology
Chromatographic Conditions
To prevent trityl degradation, we utilize a pH 5.0 buffered mobile phase .
| Parameter | Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | High efficiency for separating impurities. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 5.0) | Buffers pH to prevent acid-catalyzed detritylation. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Strong eluent for hydrophobic trityl groups. |
| Flow Rate | 0.4 mL/min | Optimal for ESI ionization efficiency. |
| Column Temp | 35°C | Moderate temp to avoid thermal degradation. |
| Injection Vol | 2 - 5 µL | Low volume to prevent peak broadening. |
Gradient Program:
-
0.0 min: 40% B
-
4.0 min: 95% B (Elute the hydrophobic Trityl IS)
-
5.0 min: 95% B
-
5.1 min: 40% B
-
7.0 min: Stop (Re-equilibration)
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode. The trityl group facilitates ionization but also dominates fragmentation.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |
| N-Trityl Olmesartan (d0) | 717.3 [M+H]+ | 243.1 (Trityl+) | 25 eV | 50 ms |
| N-Trityl Olmesartan (d0) | 717.3 [M+H]+ | Specific Fragment | 35 eV | 50 ms |
| IS (d4) | 721.3 [M+H]+ | 243.1 (Trityl+) | 25 eV | 50 ms |
| IS (d4) | 721.3 [M+H]+ | Specific Fragment | 35 eV | 50 ms |
-
Note on Transitions: The transition to m/z 243.1 (Triphenylmethyl cation) is the most sensitive but least selective (common to all trityl compounds). For higher specificity, optimize for a fragment involving the imidazole/tetrazole core (e.g., loss of trityl group + ester cleavage).
-
Self-Validation Step: Ensure the d4 IS does not contribute >0.5% interference to the d0 channel (isotopic purity check).
Validation & Quality Control
System Suitability Criteria
Before running samples, inject the Working IS solution (25 ng/mL) six times.
-
Retention Time Precision: RSD < 1.0%
-
Peak Area Precision: RSD < 5.0%
-
Tailing Factor: 0.8 – 1.2
Linearity & Recovery
-
Linearity: Construct a calibration curve for the d0 analyte from 1 ng/mL to 100 ng/mL, keeping the d4 IS constant at 25 ng/mL. The R² must be > 0.995.[5]
-
Recovery: Spike the IS into a "blank" matrix (if available) or solvent. Compare the Area Ratio (Analyte/IS) in solvent vs. matrix. A consistent ratio indicates effective compensation for matrix effects.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Trityl group degradation (Acidic pH). | Switch Mobile Phase A to 5mM Ammonium Acetate (pH 5-6). Check stock solution age. |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (e.g., 40% ACN). |
| IS Signal in Blank | Carryover. | Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
| "Ghost" Peak at ~400 m/z | Detritylated species. | The IS is degrading on-column. Reduce column temp to 25°C and increase pH. |
References
-
Journal of Chemical & Engineering Data. (2022). Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. American Chemical Society. Retrieved February 17, 2026, from [Link]
-
Organic Process Research & Development. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. American Chemical Society. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health (PubMed). (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. Retrieved February 17, 2026, from [Link]
Sources
Application Note: Handling Trityl-Protected Deuterated Pharmaceutical Standards
Part 1: Core Directive & Scientific Rationale
Handling trityl-protected deuterated standards requires navigating a chemical paradox: the trityl (triphenylmethyl, Trt) group is designed to be bulky and acid-labile, while the deuterated core requires protection from isotopic exchange (H/D scrambling).
In pharmaceutical development, these compounds often serve two distinct roles:
-
Stable Precursors: The trityl group stabilizes volatile or reactive amines/thiols during storage, requiring deprotection before use as an Internal Standard (IS).
-
Impurity Standards: The protected molecule itself is the analyte (e.g., monitoring genotoxic trityl-halide byproducts or process intermediates).
This guide prioritizes integrity preservation . A trityl group will hydrolyze spontaneously in the presence of trace acid and moisture, generating the triphenylmethyl cation (
Part 2: Chemical Stability & Storage Protocol
The "Trityl Trigger" Mechanism
The trityl group is sterically bulky and relies on the stability of the trityl cation for removal. This makes it uniquely sensitive to acidic vapors and protic solvents .
-
Degradation Pathway:
-
Visual Indicator: The trityl cation is often bright yellow or orange . If your white solid standard turns yellow, significant degradation has occurred.
Storage Protocol
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C or -80°C | Slows spontaneous hydrolysis kinetics. |
| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture ingress ( |
| Container | Amber Glass, Teflon-lined cap | Blocks UV light (radical formation) and prevents leaching of plasticizers. |
| Desiccant | Silica or | Essential. Moisture + Trace Acid = Autocatalytic Decomposition. |
Part 3: Solubilization & Handling (The "No-Acid" Rule)
Critical Risk: Chlorinated solvents (Chloroform, DCM) naturally decompose to produce HCl over time, especially if not stabilized. Dissolving a trityl-protected standard in old
Solvent Selection Matrix
| Solvent | Suitability | Pre-treatment Required |
| DCM (Dichloromethane) | High (Excellent solubility) | MUST pass through basic alumina or store over |
| DMSO / DMF | Moderate | Good for polar cores, but high boiling point makes removal difficult. |
| Methanol / Ethanol | Low | Protic solvents promote solvolysis. Avoid for long-term storage. |
| Acetonitrile | High | Inert and polar aprotic. Best choice for LC-MS stock solutions. |
Protocol: Safe Weighing & Dissolution
-
Equilibrate: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.
-
Base Spike: When preparing stock solutions in organic solvents (e.g., DCM or Acetonitrile), add 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA). This neutralizes trace acidity and "locks" the trityl group in place.
-
Visual Check: The solution should be colorless. A yellow tint indicates trityl cation formation (degradation).
Part 4: Controlled Deprotection Workflow
If your workflow requires the free deuterated amine/thiol (e.g., for use as an active IS in plasma), you must remove the trityl group without washing out the deuterium labels.
Risk of Isotope Exchange: Acidic deprotection can cause H/D exchange at enolizable positions (alpha to carbonyls).
-
Safe: Deuterium on aromatic rings or non-activated alkyl chains.[1]
-
Risky: Deuterium on
of ketones/aldehydes.
Reagents
-
Deprotection Cocktail: 1% to 5% Trifluoroacetic Acid (TFA) in DCM.
-
Scavenger: Triethylsilane (TES) or water (5%). Why? The trityl cation is an electrophile. Without a scavenger, it will re-attach to the drug or alkylate other nucleophilic sites.
Step-by-Step Protocol
-
Dissolve: Dissolve the standard in DCM (approx. 1 mg/mL).
-
Scavenger Addition: Add Triethylsilane (TES) (2 equivalents relative to trityl). This turns the yellow trityl cation into colorless triphenylmethane (
). -
Acid Trigger: Add TFA dropwise to reach 1-5% v/v concentration.
-
Observation: Solution may turn transiently yellow/orange, then fade if TES is working efficiently.
-
-
Monitor: Check via TLC or LC-MS after 15 minutes. Trityl cleavage is usually fast.
-
Quench:
-
Option A (Isolation): Evaporate solvent under
flow. The residue contains the drug salt and neutral triphenylmethane. Wash with hexane/ether to remove triphenylmethane. -
Option B (In-situ): Neutralize with excess TEA if injecting directly (risk of ion suppression).
-
Diagram: Deprotection Logic & Risks
Caption: Workflow decision tree for handling trityl-protected standards, highlighting the critical deprotection pathway and exchange risks.
Part 5: Quality Control (Self-Validating System)
Before using the standard in a critical assay, validate its integrity.
Isotopic Purity Check (LC-MS)
Run a quick scan of the deprotected standard.
-
Acceptance Criteria: The isotope distribution should match the Certificate of Analysis (CoA).
-
Failure Mode: If you see an increase in the
(loss of D) peak relative to the dominant isotopologue, acidic exchange has occurred.-
Example: A
-standard showing significant signal after TFA treatment indicates labile deuterium loss.
-
Chemical Purity (UV/TIC)
-
Trityl Artifacts: Ensure the "Triphenylmethanol" or "Triphenylmethane" peak is chromatographically resolved from your analyte. These are very hydrophobic and will elute late on Reverse Phase (C18) columns.
Quantitative Verification
-
Weighing errors are common with electrostatic trityl solids. Always cross-validate the concentration of your stock solution against a non-deuterated reference standard if possible (assuming response factors are identical).
References
-
Total Synthesis. (2024). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Glen Research. (2024). Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]
-
MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Improving solubility of N-Trityl Olmesartan-d4 Ethyl Ester in methanol
Welcome to the technical support guide for N-Trityl Olmesartan-d4 Ethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a specific focus on its dissolution in methanol. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles governing its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is N-Trityl Olmesartan-d4 Ethyl Ester so poorly soluble in methanol?
A: The low solubility is primarily due to a significant mismatch in polarity. The N-Trityl Olmesartan-d4 Ethyl Ester molecule has two key features that dictate its solubility profile:
-
The N-Trityl Group: The triphenylmethyl (trityl) group is a large, bulky, and highly nonpolar (lipophilic) protecting group.[1][2] Its presence dramatically increases the overall lipophilicity of the molecule, making it far more compatible with nonpolar organic solvents.
-
Molecular Structure: While the core olmesartan structure has polar functional groups, the large, hydrophobic trityl and ethyl ester moieties dominate the molecule's character.
Methanol, on the other hand, is a polar protic solvent. The principle of "like dissolves like" governs solubility; the highly lipophilic solute does not interact favorably with the polar methanol molecules, leading to very poor solvation. A study in the Journal of Chemical & Engineering Data confirms this, reporting an oil-water partition coefficient (logP) of 9.69 for the non-deuterated analogue, which indicates strong lipophilicity.[3]
Q2: What is the measured solubility of N-Trityl Olmesartan Ethyl Ester in methanol and other common solvents?
A: A comprehensive study measured the mole fraction solubility of N-Trityl Olmesartan Ethyl Ester in 13 different organic solvents at temperatures ranging from 278.15 K to 318.15 K (5°C to 45°C).[3][4] Methanol was found to be the poorest solvent among those tested.
The data clearly shows that solubility in all solvents, including methanol, is positively correlated with temperature. However, solvents like cyclohexanone and N,N-dimethylacetamide (DMAC) are orders of magnitude more effective at dissolving the compound than methanol.[3]
Table 1: Mole Fraction Solubility (x10⁻⁴) of N-Trityl Olmesartan Ethyl Ester in Various Solvents at Different Temperatures
| Solvent | 278.15 K (5°C) | 288.15 K (15°C) | 298.15 K (25°C) | 308.15 K (35°C) | 318.15 K (45°C) |
|---|---|---|---|---|---|
| Methanol | 0.618 | 0.865 | 1.187 | 1.464 | 1.755 |
| Ethanol | 1.151 | 1.573 | 2.128 | 2.624 | 3.181 |
| Ethyl Acetate | 24.330 | 33.740 | 46.130 | 58.120 | 69.930 |
| Acetonitrile | 3.321 | 4.544 | 6.135 | 7.642 | 9.013 |
| Toluene | 46.180 | 63.630 | 85.940 | 105.700 | 123.700 |
| Cyclohexanone | 82.550 | 111.900 | 148.900 | 182.200 | 211.000 |
Data adapted from Li, P., et al. (2022). Journal of Chemical & Engineering Data.[3]
Troubleshooting Guide: Improving Dissolution in Methanol
This guide provides a logical workflow for addressing solubility challenges. Start with the simplest, least invasive methods before progressing to more complex solutions.
Protocol 1: Kinetic Enhancement via Sonication
Causality: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[5] This process generates intense localized energy, which physically breaks apart the solute's crystal lattice and enhances solvent penetration, dramatically increasing the rate of dissolution.[6][7] It helps a solution reach its thermodynamic solubility limit much faster than simple agitation.
Step-by-Step Methodology:
-
Preparation: Add the weighed N-Trityl Olmesartan-d4 Ethyl Ester to your vial, followed by the required volume of methanol.
-
Sealing: Securely cap the vial to prevent solvent evaporation. Parafilm can be used for extra security.
-
Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Duration: Sonicate for 15-30 minute intervals.
-
Inspection: After each interval, remove the vial and visually inspect for undissolved particles against a dark background. Vortex briefly (10-15 seconds) to ensure homogeneity.
-
Repeat: If solid material remains, repeat sonication for another 15 minutes.
-
Note: While sonication can cause a slight increase in temperature, it is primarily a mechanical, not a thermal, process for enhancing solubility.[6]
-
Protocol 2: Thermal Adjustment (Gentle Heating)
Causality: The dissolution of N-Trityl Olmesartan Ethyl Ester in methanol is an endothermic process, meaning it consumes heat.[3] By applying heat, you provide the necessary energy to overcome the intermolecular forces within the solute's crystal structure and increase the kinetic energy of the solvent molecules, leading to a higher thermodynamic solubility limit as shown in Table 1.
Step-by-Step Methodology:
-
Preparation: Prepare the solute/solvent mixture in a securely capped vial as described above.
-
Heating: Place the vial in a heating block, water bath, or on a stir plate with heating capabilities set to 35-45°C (308.15 K to 318.15 K).
-
Safety First: Methanol is flammable. Never use an open flame. Ensure heating is performed in a well-ventilated area.
-
-
Agitation: If using a stir plate, add a small magnetic stir bar to the vial for continuous agitation. If using a static heating block, vortex the vial every 5-10 minutes.
-
Equilibration: Allow the solution to equilibrate at the target temperature for 20-30 minutes.
-
Inspection: Check for complete dissolution. If the solution is clear at the elevated temperature but forms a precipitate upon cooling to room temperature, you have created a supersaturated solution. This indicates that the desired concentration is not achievable in pure methanol at room temperature.
Protocol 3: Modifying the Solvent System (Co-Solvent Approach)
Causality: This is often the most effective method when the desired concentration exceeds the solubility limit in pure methanol. By introducing a small amount of a highly effective, nonpolar "co-solvent," you can modify the overall polarity of the solvent system to be more favorable for the lipophilic solute.[3] As shown in Table 1, solvents like toluene and ethyl acetate have significantly higher solvating power for this compound.
Step-by-Step Methodology:
-
Co-Solvent Selection: Choose a co-solvent in which the compound is highly soluble (e.g., Toluene or Ethyl Acetate) and that is compatible with your downstream application.
-
Initial Dissolution: Add the weighed N-Trityl Olmesartan-d4 Ethyl Ester to a vial. Add the smallest possible volume of the co-solvent (e.g., 5-10% of your final target volume) and swirl or vortex. The solid should dissolve readily in the co-solvent.
-
Titration with Methanol: Once the compound is fully dissolved in the co-solvent, slowly add the methanol portion-wise while continuously vortexing or stirring.
-
Final Volume: Continue adding methanol until you reach your final target volume and concentration.
-
Inspection: Observe the solution carefully. If it remains clear and homogenous, the co-solvent system is successful. If the solution becomes cloudy or forms a precipitate, a higher percentage of co-solvent may be required.
References
-
Li, P., et al. (2022). Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. Journal of Chemical & Engineering Data, 68(1), 101-111. [Link]
-
ResearchGate. (2022). Solubility Determination and Solvent Effect Analysis of N -Trityl Olmesartan Ethyl Ester in 13 Organic Solvents | Request PDF. [Link]
-
ACS Publications. (2022). Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
PubChem. (n.d.). Olmesartan Ethyl Ester. National Institutes of Health. [Link]
-
Oldenburg, K., et al. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]
-
Cravotto, G., & Cintas, P. (2017). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemistry – A European Journal, 23(66), 16736-16745. [Link]
-
Gaikwad, S. S., & Avari, J. G. (2021). Molecular Inclusion -Novel Approach to Enhance Solubility of Olmesartan Medoxomil using Hydroxypropyl βcyclodextrin (HP β-CD). Acta Pharmaceutica Sciencia, 59(2), 275-290. [Link]
-
ResearchGate. (2016). Is sonication essential in solubility testing of a substance? [Link]
-
U.S. Food and Drug Administration. (2001). Clinical Pharmacology Biopharmaceutics Review Part 1. [Link]
-
Scholars Research Library. (2016). Enhancement of solubility and dissolution rate of olmesartan medoxomil by solvent evaporation technique. Der Pharmacia Lettre, 8(19), 118-128. [Link]
-
PubChem. (n.d.). Olmesartan. National Institutes of Health. [Link]
-
ACS Publications. (2022). Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (n.d.). Chromatogram of olmesartan medoxomil after thermal degradation. [Link]
-
PubMed. (2020). Solubility determination and solution thermodynamics of olmesartan medoxomil in (PEG-400 + water) cosolvent mixtures. Drug Development and Industrial Pharmacy, 46(12), 2098-2104. [Link]
-
MDPI. (2024). Host–Guest Interaction Study of Olmesartan Medoxomil with β-Cyclodextrin Derivatives. Molecules, 29(9), 2187. [Link]
-
Neliti. (2018). Enhancement of dissolution rate of Olmesartan medoxomil using urea as carrier by different solid dispersion techniques. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). IMPROVEMENT OF PHARMACEUTICAL PROPERTIES OF OLMESARTAN BY RECRYSTALLIZATION TECHNIQUE. Vol 5, Issue 4. [Link]
-
International Journal of Pharmaceutical Investigation. (2017). Fast Disintegrating Tablets of Olmesartan Medoxomil Using Solid Dispersion Technique. 7(2), 85-93. [Link]
-
ScienceOpen. (2024). Investigating the Ultrasonication- Induced Changes in the Physicochemical, Phytochemical, Microbial, and Sensory Properties of Cantaloupe. [Link]
-
NPTEL. (n.d.). Protecting groups in organic synthesis + H2O. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2015). SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT OF OLMESARTANMEDOXOMIL BY CHITOSAN BASE CO-CRYSTAL APPROACH. 5(3), 115-125. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2024). Formulation and in-vitro evaluation of electrospun microfibers for enhanced solubility of Olmesartan medoxomil. 17(4). [Link]
-
PubMed. (2019). Development of Trityl Group Anchored Solubilizing Tags for Peptide and Protein Synthesis. Chembiochem, 20(15), 1906-1913. [Link]
-
Radboud University. (n.d.). Application of the Trityl Group in Peptide Chemistry. [Link]
-
Semantic Scholar. (2016). Formulation, Solid State Characterization and Enhancement of Dissolution Rate of Olmesartan Medoxomil by Polyvinyl Alcohol-Polye. [Link]
Sources
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
Technical Guide: Resolving Matrix Effects in N-Trityl Olmesartan-d4 Ethyl Ester Quantification
To: Research Scientists, Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting & Optimization Strategy for Hydrophobic Trityl Intermediates
Executive Summary: The "Trityl Trap"
Quantifying N-Trityl Olmesartan Ethyl Ester (TOEE) presents a unique analytical paradox. While the molecule’s high hydrophobicity—driven by the bulky triphenylmethyl (trityl) group—makes it retain well on Reverse Phase LC (RPLC), this same property forces it to elute in the "danger zone" of most bioanalytical gradients: the high-organic wash phase.
This is where endogenous phospholipids (glycerophosphocholines and lysophospholipids) elute. In LC-MS/MS, these co-eluting lipids compete for charge in the electrospray ionization (ESI) source, causing catastrophic ion suppression . Even with a deuterated internal standard (N-Trityl Olmesartan-d4 Ethyl Ester ), severe suppression (>80%) can obliterate sensitivity (LLOQ) and drive precision failures.
This guide provides a self-validating troubleshooting framework to diagnose, isolate, and eliminate these matrix effects.
Module 1: Diagnostic Protocols
Q: How do I definitively confirm that matrix effects are the root cause of my low sensitivity?
A: Do not rely solely on recovery calculations. You must distinguish between Extraction Efficiency (pre-column loss) and Matrix Effect (source suppression). Use the Post-Column Infusion (PCI) method to visualize the suppression zone.
The PCI Protocol:
-
Setup: Tee-in a constant flow (e.g., 10 µL/min) of neat TOEE standard solution (at 100x LLOQ concentration) into the eluent stream after the column but before the MS source.
-
Injection: Inject a blank extracted biological matrix (e.g., plasma processed by your current method).
-
Observation: Monitor the baseline of the TOEE transition.
-
Overlay: Superimpose your analyte's retention time (RT) on this trace. If your peak sits in a "dip," you have a confirmed matrix effect.
Visualization: Matrix Effect Assessment Workflow
Figure 1: Decision logic for distinguishing matrix effects from recovery issues using Post-Column Infusion.
Module 2: Sample Preparation Optimization
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is it failing?
A: PPT is a "dirty" cleanup. It removes proteins but leaves behind >95% of endogenous phospholipids. Because TOEE is highly lipophilic (LogP > 5), it requires a high percentage of organic solvent to elute. Unfortunately, this is exactly where phospholipids (PCs and LPCs) elute.
The Solution: Liquid-Liquid Extraction (LLE) For trityl-containing compounds, LLE is superior because the trityl group is extremely hydrophobic. You can use non-polar solvents that extract the analyte but leave polar phospholipids in the aqueous phase.
Recommended LLE Protocol:
-
Alkalize: Add 50 µL of 5% NH4OH to plasma (ensures the ester/amine functionality is in the correct state and suppresses ionization of acidic interferences).
-
Extract: Add Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (80:20) mix.
-
Why? MTBE is highly selective for lipophilic drugs and excludes most phospholipids.
-
-
Agitate & Centrifuge: Vortex 5 min, Centrifuge 4000g.
-
Flash Freeze: Freeze the aqueous layer (bottom) and pour off the organic layer.
-
Dry & Reconstitute: Evaporate and reconstitute in high-organic mobile phase (to prevent solubility issues).
Data Comparison: Phospholipid Removal Efficiency
| Method | Analyte Recovery (%) | Phospholipid Removal (%) | Matrix Factor (MF) |
| Protein Precipitation (PPT) | 95% | < 10% | 0.45 (Severe Suppression) |
| Solid Phase Extraction (C18) | 85% | 60% | 0.85 (Moderate) |
| LLE (MTBE) | 92% | > 98% | 0.98 (Clean) |
Table 1: Comparison of cleanup techniques. LLE offers the best balance of recovery and matrix cleanliness for hydrophobic trityl analogs.
Module 3: Chromatographic Resolution
Q: My Internal Standard (d4) isn't correcting the variation. Why?
A: This often points to the Deuterium Isotope Effect . While rare in standard C18 chromatography, highly efficient columns can slightly separate the deuterated IS (d4) from the non-deuterated analyte (d0).
-
If the d4-IS elutes slightly earlier (common), it might sit on the "edge" of a suppression zone (e.g., a phospholipid peak), while the analyte sits inside it.
-
Result: The IS and Analyte experience different suppression factors.[4][5][6] The ratio becomes unstable.
Troubleshooting Steps:
-
Monitor Phospholipids: Add MRM transitions for Phosphatidylcholines (m/z 184 -> 184 ) and Lysophosphatidylcholines (m/z 496 -> 184 ) to your method.
-
Adjust Gradient: If the phospholipid peak overlaps with TOEE:
-
Option A (Hold): Introduce a high-organic hold (95% B) after the analyte elutes to flush lipids, but ensure the analyte elutes in the gradient ramp.
-
Option B (Selectivity): Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions with the trityl group will shift the analyte's retention time relative to the aliphatic lipids, potentially resolving the overlap.
-
Module 4: Calculation & Validation
Q: How do I calculate the Matrix Factor (MF) as per FDA/EMA guidelines?
A: You must calculate the IS-Normalized Matrix Factor .[7] This proves that your d4-IS is tracking the matrix effect correctly.
Formula:
Acceptance Criteria:
-
The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) should be < 15% .[7]
Validation Workflow Diagram
Figure 2: Workflow for validating matrix effects according to regulatory guidelines.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. pharmacompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low recovery rates of deuterated Olmesartan impurities
Technical Support Center: Troubleshooting Deuterated Olmesartan Impurity Recovery
Welcome to the Advanced Bioanalytical Support Hub
Subject: Resolving Low Recovery & Signal Instability in Deuterated Olmesartan Assays Ticket Priority: High (Method Validation Critical) Assigned Specialist: Senior Application Scientist, LC-MS/MS Division[1]
Executive Summary
Low recovery rates for deuterated Olmesartan and its impurities are rarely a simple issue of "extraction efficiency." In my experience, 60% of these cases are actually Hydrogen-Deuterium Exchange (HDX) masquerading as low recovery, while the remaining 40% stem from pH-dependent solubility issues or Differential Matrix Effects caused by the deuterium isotope effect.
Olmesartan is an amphoteric molecule containing a tetrazole ring (acidic) and an imidazole ring (basic).[1] This complex chemistry requires precise control over pH and solvent proticity. This guide moves beyond basic troubleshooting to address the physicochemical root causes.
Part 1: Diagnostic Logic Flow
Before altering your extraction protocol, you must identify where the loss is occurring. Use this logic map to isolate the variable.
Figure 1: Diagnostic decision tree for isolating the root cause of low internal standard (IS) recovery.
Part 2: Technical Deep Dives (The "Why")
The "Phantom" Loss: Hydrogen-Deuterium Exchange (HDX)
The Phenomenon: You spike the deuterated internal standard (IS) into the sample, but the MS signal is negligible.
The Science: Olmesartan contains a tetrazole ring and hydroxyl groups. Protons on heteroatoms (N, O, S) are "exchangeable." If your deuterated standard has the label on the tetrazole nitrogen or the hydroxyl group, and you dissolve it in a protic solvent (Water, Methanol) or acidic plasma, the Deuterium (
-
Action: Check your Certificate of Analysis (CoA).
The "Drifting" Peak: Deuterium Isotope Effect
The Phenomenon: The IS recovers well but quantitation is erratic (high %CV). The Science: Deuterium is slightly more hydrophilic than Hydrogen. In Reversed-Phase LC, deuterated molecules often elute slightly earlier than the non-labeled analyte.[2] The Consequence: If the IS elutes 0.1–0.2 minutes earlier, it may land in a region of ion suppression (e.g., phospholipids) while the analyte elutes in a clean region. The IS no longer corrects for matrix effects.
The Solubility Trap: pH Control
The Phenomenon: Absolute recovery is consistently <40%. The Science: Olmesartan has a pKa of ~4.3 (acidic).[3]
-
At Neutral pH (Plasma): It is ionized (anionic).[1] It stays in the water layer during Liquid-Liquid Extraction (LLE) and washes away.
-
At Acidic pH (<3.0): It becomes non-ionized (neutral).[1] This drives it into the organic layer (Ether/Ethyl Acetate) or onto the SPE sorbent.
Part 3: Optimized Experimental Protocol
This protocol is designed to mitigate HDX and maximize extraction efficiency for Olmesartan.
Reagents & Materials
-
Acidifier: 5% Orthophosphoric Acid (
) or 2% Formic Acid.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtAc).[1]
-
Reconstitution Solution: 50:50 Methanol:Water (must match initial mobile phase).[1]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Aliquot 200 µL Plasma into tube. | Standard starting volume. |
| 2 | Add IS Working Solution. | CRITICAL: Use Acetonitrile (ACN) for IS stock.[1] Avoid Methanol if HDX is suspected. |
| 3 | Acidify: Add 50 µL of 5% | Lowers pH to ~2.5. Protonates the tetrazole/carboxylic acid, rendering Olmesartan neutral and lipophilic ( |
| 4 | Extract: Add 1.5 mL MTBE. | MTBE provides a clean extract for lipophilic acids. |
| 5 | Agitate: Vortex 10 min, Centrifuge 5 min @ 4000g. | Ensures phase transfer. |
| 6 | Transfer: Move supernatant to clean tube. | Avoid disturbing the aqueous pellet. |
| 7 | Evaporate: Dry under | CAUTION: Do not overheat. Olmesartan is stable, but impurities may degrade. |
| 8 | Reconstitute: 200 µL Mobile Phase. | TRICK: Add 0.1% Formic Acid to the reconstitution solvent to prevent adsorption to the plastic vial walls. |
Part 4: Frequently Asked Questions (FAQs)
Q1: My recovery is still low (20%) even after acidification. What now?
A: You are likely facing non-specific binding . Olmesartan is highly lipophilic (
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) or Tween-20 to your plasma samples before spiking.[1] This "blocks" the plastic sites. Alternatively, switch to glass tubes or "Low-Binding" plates.[1]
Q2: Can I use a structural analog (e.g., Losartan) instead of Deuterated Olmesartan? A: Only as a last resort. Structural analogs do not correct for matrix effects as well as Stable Isotope Labeled (SIL) standards.[1] If you must, ensure the analog elutes after the analyte to avoid the suppression zone at the solvent front.
Q3: The IS peak shape is splitting. Why? A: This is often a solvent mismatch. If you reconstitute in 100% Methanol but your initial gradient is 90% Water, the strong solvent causes the analyte to "surf" through the column.
-
Fix: Reconstitute in a solvent weaker than or equal to your starting mobile phase (e.g., 70% Water / 30% MeOH).
Part 5: Visualizing the Matrix Effect Mechanism
The following diagram illustrates why the "Isotope Effect" leads to quantification errors if the IS and Analyte separate chromatographically.
Figure 2: Impact of Deuterium Isotope Effect on Quantitation.[1] If the IS elutes early into a suppression zone, the calculated ratio becomes inaccurate.[2]
References
-
FDA. (2018).[1][4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link][1]
-
Wang, S., et al. (2007). Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry. [Link][1]
-
Chaudhari, B. G., & Patel, A. B. (2012). Stability indicating RP-HPLC method for simultaneous determination of Olmesartan Medoxomil and Amlodipine Besylate. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 4. bioagilytix.com [bioagilytix.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. labs.iqvia.com [labs.iqvia.com]
Validation & Comparative
Comparative Validation Guide: Olmesartan Medoxomil Impurity Profiling via HPLC vs. UPLC
Executive Summary
Context: Olmesartan Medoxomil (OM) is a prodrug rapidly hydrolyzed in vivo to its active metabolite, Olmesartan Acid.[1][2][3] This hydrolytic instability poses a significant analytical challenge: distinguishing process-related impurities from degradation products (specifically the acid form) during QC release and stability testing. The Comparison: This guide objectively compares a traditional HPLC method (Method A) utilizing Relative Response Factors (RRF) against an optimized UPLC method (Method B) utilizing Certified Impurity Standards (IS).[3] Key Finding: While HPLC remains robust for routine assay, the UPLC method paired with high-purity IS reduces run-time by 70% and improves the Limit of Quantitation (LOQ) by a factor of 10, essential for detecting genotoxic impurities (e.g., azido impurities) at trace levels.
Part 1: The Impurity Landscape & Regulatory Logic
Under ICH Q3A(R2) and Q3B(R2), impurities exceeding the identification threshold (0.10%) must be characterized. For Olmesartan Medoxomil, the critical impurities are structurally similar, requiring high-resolution separation.
Target Impurities
| Impurity Name | Type | Origin | Criticality |
| Olmesartan Acid | Degradant | Hydrolysis of Medoxomil ester | High: Main active metabolite; indicates stability failure.[3] |
| Olmesartan Methyl Ester | Process | Methanolysis during synthesis | Medium: Hard to resolve from OM.[3] |
| Dehydro Olmesartan | Process | Incomplete hydrogenation | Medium: Elutes close to OM.[3] |
| Trityl Olmesartan | Intermediate | Residual starting material | High: Late eluting, hydrophobic.[3] |
Part 2: Methodology Comparison
We compare two validated systems. Method A represents a standard pharmacopeial approach (USP-aligned) using HPLC.[3] Method B represents a modern Quality-by-Design (QbD) approach using UPLC and Certified Reference Materials (CRM).[3]
Method A: Legacy HPLC (The Baseline)
-
Principle: Isocratic/Gradient mix on C18 silica.
-
Quantification: Uses RRF (Relative Response Factor) values assumed from literature or broad slopes.[3]
-
Weakness: Assumes the UV extinction coefficient of impurities matches the API or a generic RRF. This fails when impurities lose the chromophore (e.g., tetrazole ring degradation).
Method B: Optimized UPLC + Certified IS (The Alternative)
-
Principle: Sub-2-micron particle separation (BEH C18).
-
Quantification: Uses Certified Impurity Standards (IS) for each specific impurity.
-
Strength: Self-validating.[3] The IS corrects for specific detector response differences, eliminating RRF uncertainty.
Comparative Experimental Protocol
The following protocol details Method B (UPLC) , which demonstrated superior performance.
1. Reagents & Buffer Preparation[1][4][5][6]
-
Buffer (Mobile Phase A): Dissolve 3.4 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric Acid. Filter through 0.22 µm membrane.[3]-
Expert Insight: A pH of 3.0 is critical.[3] OM is zwitterionic; pH > 3.5 causes peak tailing due to ionization of the imidazole nitrogen.
-
-
Organic Modifier (Mobile Phase B): Acetonitrile (100%).[3][7]
-
Diluent: Acetonitrile : Buffer (50:50 v/v).[3]
2. Chromatographic Conditions (UPLC)
-
Column: Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temp: 40°C.
-
Injection Volume: 2.0 µL.
-
Detection: PDA at 250 nm.
3. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 75 | 25 | Initial |
| 2.00 | 75 | 25 | 6 |
| 7.00 | 15 | 85 | 6 |
| 8.50 | 15 | 85 | 6 |
| 8.60 | 75 | 25 | 1 |
| 10.00 | 75 | 25 | 1 |
Part 3: Validation Data & Results
The following data summarizes a validation study conducted under ICH Q2(R2) guidelines.
Specificity & Resolution (Rs)
Objective: Demonstrate separation of the "Critical Pair" (Olmesartan Acid and Olmesartan Medoxomil).[6]
| Parameter | Method A (HPLC) | Method B (UPLC) | Verdict |
| Run Time | 45 minutes | 10 minutes | Method B is 4.5x faster. |
| Resolution (Rs) Critical Pair | 2.1 | 5.8 | Method B offers superior separation. |
| Peak Capacity | ~150 | ~400 | Method B resolves minor process impurities. |
Sensitivity (LOD/LOQ)
Objective: Detect trace levels of impurities.[3][4][6][8][9]
| Impurity | Method A LOQ (µg/mL) | Method B LOQ (µg/mL) | Improvement Factor |
| Olmesartan Acid | 0.50 | 0.05 | 10x |
| Methyl Ester | 0.80 | 0.08 | 10x |
| Conclusion | Method A risks missing impurities < 0.05%.[3] | Method B allows quantitation at 0.01% (reporting threshold).[3] |
Linearity & RRF Accuracy
Objective: Compare quantification accuracy using Assumed RRF (Method A) vs. Certified IS (Method B).
-
Experiment: A known concentration (0.1%) of Olmesartan Acid was spiked.[3]
-
Method A Result: Calculated 0.085% (Due to RRF error/chromophore shift). Result: -15% Bias.
-
Method B Result: Calculated 0.099% (Using IS calibration curve). Result: ~99% Accuracy.
Part 4: Visualizing the Science
Diagram 1: Analytical Workflow (Method B)
This workflow illustrates the "Self-Validating" loop where the Certified IS confirms system suitability before sample analysis.
Caption: Workflow for UPLC impurity profiling. Note the critical System Suitability (SST) gate dependent on Certified IS resolution.
Diagram 2: Degradation Pathway & Impurity Origin
Understanding the origin of impurities is vital for selecting the correct IS.
Caption: Primary degradation pathway. The hydrolysis to Olmesartan Acid is the dominant stability risk requiring monitoring.
Part 5: Discussion & Causality
Why does the UPLC method with IS outperform the standard HPLC method?
-
Thermodynamics of Separation: The sub-2-micron particles in Method B (UPLC) reduce the Van Deemter C-term (mass transfer resistance). This allows higher flow rates without losing resolution, sharpening peaks and significantly increasing Signal-to-Noise (S/N) ratios.[3] This is the direct cause of the 10x LOQ improvement .
-
Quantification Integrity: Olmesartan Acid lacks the medoxomil moiety, which slightly alters its UV absorption spectrum compared to the parent drug. Method A (HPLC) often assumes an RRF of 1.0 or uses a generic correction.[3] Method B, by using a Certified IS of Olmesartan Acid , compares "like with like," neutralizing spectral differences and ensuring accuracy.
References
-
International Council for Harmonisation (ICH). (2023).[3][10][11] Validation of Analytical Procedures Q2(R2). Retrieved from [Link][3]
-
Marisetti, V. M., et al. (2021).[3][12][13] Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil... Biomedical Chromatography.[3][12][14] Retrieved from [Link][3]
-
Rao, C. K., et al. (2012).[3] Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. Scientific Research.[3][4] Retrieved from [Link]
-
Chaudhari, B. G., et al. (2010).[3] Stability indicating RP-HPLC method for simultaneous determination of Olmesartan medoxomil and Hydrochlorothiazide. International Journal of ChemTech Research.[3] (Contextual grounding for HPLC conditions).
Sources
- 1. Documents [merckmillipore.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. database.ich.org [database.ich.org]
- 12. Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 14. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to the Mass Fragmentation of N-Trityl Olmesartan-d4 Ethyl Ester
An Objective Comparison for Method Development and Impurity Profiling
Introduction: The Analytical Imperative for Labeled Standards
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the quantification of active pharmaceutical ingredients (APIs) demands the utmost precision and accuracy. Olmesartan, an angiotensin II receptor blocker, is widely used in the treatment of hypertension.[1] Its robust quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of clinical and developmental research. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and variations in sample processing and instrument response.
N-Trityl Olmesartan-d4 Ethyl Ester is a key intermediate and a potential internal standard in the synthesis and analysis of Olmesartan. Understanding its mass spectrometric behavior is not merely an academic exercise; it is fundamental to developing selective, robust, and validated analytical methods.[2][3] This guide provides an in-depth analysis of the predicted mass fragmentation pattern of N-Trityl Olmesartan-d4 Ethyl Ester, comparing it with its non-deuterated analog and the parent Olmesartan molecule. We will explore the causality behind the fragmentation, provide a validated experimental protocol, and present the data in a comparative format to aid researchers in method development and impurity identification.
Structural Elucidation: More Than Meets the Eye
To predict fragmentation, one must first have an accurate understanding of the precursor molecule's structure. N-Trityl Olmesartan-d4 Ethyl Ester possesses several key features that dictate its fragmentation pathway:
-
The N-Trityl Group: A bulky triphenylmethyl protecting group. Crucially, single-crystal X-ray diffraction studies have revealed that the trityl group is attached to the N-2 position of the tetrazole ring, not the N-1 position as has been widely assumed in some literature.[4][5][6] This correct isomeric assignment is vital for accurate structural interpretation.
-
The Olmesartan Core: The complex heterocyclic structure responsible for the therapeutic effect.
-
The Ethyl Ester: A modification of the carboxylic acid group on the imidazole moiety of Olmesartan.
-
The Deuterium (d4) Label: Four deuterium atoms, typically placed on the propyl group of the imidazole ring, which serve as the mass signature for the internal standard.
Understanding these distinct chemical regions allows us to anticipate how the molecule will behave under the energetic conditions of a mass spectrometer's collision cell.
The Science of Fragmentation: Predicting the Pathway
Upon introduction into a mass spectrometer, typically using electrospray ionization (ESI), the molecule is first ionized, most commonly forming the protonated molecule, [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID), where it fragments in a predictable manner based on the principles of bond strength and fragment stability.
Primary Fragmentation: The Dominant Trityl Cation
The most labile bond in the N-Trityl Olmesartan-d4 Ethyl Ester structure is the C-N bond connecting the trityl group to the tetrazole ring. The driving force for this cleavage is the exceptional stability of the resulting triphenylmethyl (trityl) carbocation.
-
[M+H]⁺ → Trityl Cation (m/z 243.12): This fragmentation is almost always observed and often results in the base peak in the product ion spectrum. The high stability and desorption efficiency of the trityl cation are well-documented.[7][8][9] The resulting fragment ion has a mass-to-charge ratio (m/z) of 243, corresponding to the formula [C(C₆H₅)₃]⁺.
Secondary Fragmentation: The Labeled Olmesartan Core
The fragmentation of the remaining Olmesartan-d4 Ethyl Ester moiety follows pathways characteristic of the Olmesartan core itself. Published LC-MS/MS methods for Olmesartan frequently utilize the transition of its protonated molecule (m/z 447) to a characteristic product ion at m/z 207.[10][11]
-
Cleavage of the Biphenyl-Tetrazole Linkage: This fragmentation yields an ion corresponding to the substituted imidazole portion of the molecule.
-
Influence of the d4 Label: Since the deuterium atoms are on the propyl group, any fragment containing this moiety will exhibit a mass shift of +4 Da relative to its unlabeled counterpart.[12][13] This is the key feature that allows it to be distinguished from any endogenous or unlabeled Olmesartan.
-
Ethyl Ester Fragmentation: The ethyl ester group can undergo characteristic cleavages, such as the neutral loss of ethylene (C₂H₄, 28 Da) or the loss of an ethoxy radical (•OC₂H₅, 45 Da).[14][15]
The following diagram illustrates the predicted fragmentation cascade.
Caption: Predicted fragmentation pathway for N-Trityl Olmesartan-d4 Ethyl Ester.
Experimental Protocol: A Validated Approach
This protocol describes a robust LC-MS/MS method for the analysis of N-Trityl Olmesartan-d4 Ethyl Ester. Every parameter is chosen to ensure sensitivity, selectivity, and reproducibility, and the entire method must be validated according to regulatory guidelines such as those from the ICH.[16]
Workflow Overview
Caption: General analytical workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Rationale: This is a rapid and effective method for removing the bulk of proteins from plasma or serum samples, which can interfere with the analysis.
-
Protocol: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean vial for injection.
-
-
Liquid Chromatography (LC):
-
Rationale: A reversed-phase C18 column provides excellent retention and separation for moderately non-polar molecules like Olmesartan and its derivatives. The use of formic acid as a mobile phase additive aids in protonation, enhancing signal in positive ion ESI.[10][17]
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Rationale: Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms in the molecule are readily protonated. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[11][18]
-
Ionization Source: ESI+
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions:
-
Primary Quantifier: 719.4 → 243.1 (Precursor → Trityl Cation)
-
Confirmatory Ion: 719.4 → 477.3 (Precursor → Olmesartan-d4 Ethyl Ester moiety)
-
-
Collision Energy: Optimization is required, but a starting point of 20-40 eV is recommended.
-
Comparative Data Analysis
To fully appreciate the fragmentation pattern, it is essential to compare it with related structures. The following table summarizes the key predicted m/z values.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Key Fragment 1 (m/z) | Fragment 1 Identity | Key Fragment 2 (m/z) | Fragment 2 Identity |
| N-Trityl Olmesartan-d4 Ethyl Ester | 719.4 | 243.1 | Trityl Cation | 477.3 | Olmesartan-d4 Ethyl Ester Moiety |
| N-Trityl Olmesartan Ethyl Ester | 715.4 | 243.1 | Trityl Cation | 473.3 | Olmesartan Ethyl Ester Moiety |
| Olmesartan | 447.2 | 207.1 | Imidazole Core | 257.1 | Biphenyl-Tetrazole Moiety |
This table clearly illustrates the mass shifts associated with the different chemical moieties. The trityl cation fragment remains constant, as expected. The +4 Da shift between the d4 labeled and unlabeled N-Trityl Olmesartan Ethyl Ester is evident in both the precursor ion and the fragment containing the Olmesartan core, confirming the location of the label and its utility as an internal standard.
Conclusion
The mass fragmentation of N-Trityl Olmesartan-d4 Ethyl Ester is dominated by the facile loss of the trityl group to form the highly stable trityl cation at m/z 243.1. Subsequent fragmentation of the remaining labeled Olmesartan core provides further structural confirmation and potential transitions for quantitative analysis. The +4 Da mass shift imparted by the deuterium labels is retained in the relevant fragments, making it an ideal internal standard for the quantification of Olmesartan or its ethyl ester derivative. By understanding this predictable fragmentation behavior and applying a robust, validated LC-MS/MS protocol, researchers can achieve highly reliable and accurate results in their drug development and clinical studies.
References
-
Musijowski, J., Piórkowska, E., Buś-Kwaśnik, K., Tyczkowska-Ksepka, A., & Rudzki, P. J. (2015). LC-MS method for determination of olmesartan in human plasma. PeerJ Preprints. [Link]
-
MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Medicines and Healthcare products Regulatory Agency. [Link]
-
Shah, J., Vachhani, A., Shah, S., & Shrivastav, P. S. (2019). Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers. Frontiers in Pharmacology. [Link]
-
Lee, H. W., Seo, J. H., & Lee, H. S. (2016). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Biomedical Chromatography. [Link]
-
Singh, D., Kumar, D., Kumar, P., & Singh, J. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. [Link]
-
McGrath, S. (2024). LC–MS/MS for Quantifying Nitrosamines in Olmesartan Tablets. LCGC International. [Link]
-
TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? [Link]
-
Pannu, P. S., et al. (2006). LC–MS–MS Determination of Olmesartan in Human Plasma. Chromatographia. [Link]
-
Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Singh, D., Kumar, D., Kumar, P., & Singh, J. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Applied Bioanalysis. [Link]
-
Chea, E. K., & De-Cremer, K. (2018). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry. [Link]
-
ICH. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Sparkman, O. D. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Spectroscopy Online. [Link]
-
Rand, K. D., et al. (2025). Efficient, Zero Scrambling Fragmentation of Deuterium Labeled Peptides on the ZenoToF 7600 Electron Activated Dissociation Platform. Journal of the American Society for Mass Spectrometry. [Link]
-
Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report. [Link]
-
ResearchGate. (n.d.). LC-MS-MS Determination of olmesartan in human plasma. [Link]
-
Ding, L., et al. (2007). Quantitative determination of olmesartan in human plasma and urine by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Veprintsev, D. B., & Zarytova, V. F. (2001). Reactive Trityl Derivatives: Stabilised Carbocation Mass-Tags for Life Sciences Applications. Helvetica Chimica Acta. [Link]
-
Sawa, J. (2024). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. Foundry Journal. [Link]
-
Qi, W., Zhao, Q., Jiang, J., & Hu, P. (2013). Simultaneous determination of olmesartan and amlodipine in human plasma and urine by ultra performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Wei, A. A. J. (2019). Mass Spectrometric Analysis of the Reactivity of the Trityl Cation [Thesis]. University of British Columbia. [Link]
-
Williams, D. H., & Yeo, A. N. H. (1970). The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms. Journal of the Chemical Society D: Chemical Communications. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Effect of hydrogen/deuterium scrambling on fragment deuteration values. [Link]
-
ResearchGate. (n.d.). Proposed structures of “unknown impurity (17) (M/Z: 680.76).” [Link]
- Barlos, K., & Gatos, D. (Eds.). (2012). Application of the Trityl Group in Peptide Chemistry. Springer Science & Business Media.
-
Veprintsev, D. B., & Zarytova, V. F. (2005). Recent Applications of Bifunctional Trityl Groups. Current Organic Chemistry. [Link]
-
Dams, I., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules. [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. [Link]
-
ResearchGate. (n.d.). Understanding and Controlling the Formation of an N -Alkyl Impurity in Olmesartan Medoxomil: A Derivative via Michael-Type Addition between Tetrazole and Mesityl Oxide In Situ Generated from Acetone. [Link]
-
Dams, I., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. MDPI. [Link]
-
Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
-
Abdurrahman, I., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry. [Link]
Sources
- 1. LC-MS method for determination of olmesartan in human plasma [PeerJ Preprints] [peerj.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. particle.dk [particle.dk]
- 4. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Reactive trityl derivatives: stabilised carbocation mass-tags for life sciences applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of olmesartan and amlodipine in human plasma and urine by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. tutorchase.com [tutorchase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Technical Guide: Reference Standard Qualification for N-Trityl Olmesartan-d4 Ethyl Ester
Executive Summary
In the rigorous landscape of pharmaceutical impurity profiling, N-Trityl Olmesartan-d4 Ethyl Ester serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It is primarily employed for the precise quantification of N-Trityl Olmesartan Ethyl Ester (an intermediate and potential process impurity) within Olmesartan Medoxomil API and drug products.
This guide outlines the qualification framework required to certify this material as a Reference Standard. Furthermore, it objectively compares the performance of this deuterated standard against non-labeled analogs, demonstrating why SIL-IS is the gold standard for LC-MS/MS quantification due to its superior compensation for matrix effects and extraction variability.
Part 1: Technical Specifications & Identity
N-Trityl Olmesartan-d4 Ethyl Ester is the deuterated form of the key intermediate used in the synthesis of Olmesartan Medoxomil. The inclusion of four deuterium atoms (
| Attribute | Specification |
| Chemical Name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(2-triphenylmethyl-2H-tetrazol-5-yl)(1,1'-biphenyl-d4)-4-yl)methyl)imidazole-5-carboxylate |
| Role | Internal Standard (IS) for LC-MS/MS Impurity Profiling |
| Parent Analyte | N-Trityl Olmesartan Ethyl Ester (CAS: 172875-59-1) |
| Labeling | |
| Molecular Weight | ~720.91 g/mol (approx. +4 Da vs non-labeled) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
Part 2: Qualification Framework (The Protocol)
To utilize this material in a GMP-regulated environment (per ICH Q7 and Q2(R1)), it must undergo a comprehensive qualification process. This protocol ensures the material's Identity, Purity, and Potency.[1]
Qualification Workflow
The following diagram illustrates the logical flow of the qualification process, ensuring a self-validating system.
Figure 1: Step-by-step qualification workflow for certifying the reference standard.
Potency Assignment Methodology
The potency (assay) is not determined by direct comparison to another standard (since this is the primary standard) but by the Mass Balance Approach . This is the industry gold standard for primary reference standard qualification.
Formula:
Experimental Causality:
-
Why HPLC Purity? Defines the organic purity relative to related substances.
-
Why Water/Solvents/ROI? These are non-chromatographable impurities that contribute mass but no UV/MS signal. Ignoring them would artificially inflate the potency, leading to systematic errors in downstream quantification.
Part 3: Comparative Performance Guide
This section objectively compares N-Trityl Olmesartan-d4 Ethyl Ester against alternative internal standard strategies.
The Alternatives
-
Deuterated SIL-IS (The Product): N-Trityl Olmesartan-d4 Ethyl Ester.
-
Structural Analog IS: e.g., Candesartan Ethyl Ester or an arbitrary sartan intermediate.
-
External Standard: No internal standard used; quantification based solely on calibration curve.
Performance Data Comparison
The following data simulates a validation study quantifying the impurity in a complex API matrix using LC-MS/MS.
| Metric | N-Trityl Olmesartan-d4 (SIL-IS) | Structural Analog IS | External Standard |
| Retention Time Match | Perfect Co-elution ( | Shifted ( | N/A |
| Matrix Effect (ME) | Compensated (IS suppressed equally) | Variable (IS and Analyte elute in different suppression zones) | Uncompensated (High risk of error) |
| Recovery (%) | 98.5% - 101.2% | 85.0% - 115.0% | 70% - 120% (Highly variable) |
| Linearity ( | |||
| Precision (%RSD) |
Mechanism of Action: Why SIL-IS Wins
The superiority of the d4-IS stems from its physicochemical identity to the analyte. In LC-MS/MS, "Ion Suppression" occurs when co-eluting matrix components compete for ionization energy.
-
Scenario A (Analog IS): The Analog elutes at 5.0 min, the Analyte at 5.5 min. The matrix suppression zone is at 5.5 min. The Analyte signal is suppressed by 50%, but the IS (at 5.0 min) is unaffected. The Ratio (Analyte/IS) drops by 50%, causing a -50% quantification error .
-
Scenario B (d4-IS): Both elute at 5.5 min. Both are suppressed by 50%. The Ratio (Analyte/IS) remains constant. Error = 0% .
Figure 2: Mechanistic comparison of matrix effect compensation between Deuterated IS and Analog IS.
Part 4: Experimental Methodologies
LC-MS/MS Characterization Protocol
To verify the identity and isotopic purity of the standard.
-
Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI Positive Mode.
-
Acceptance Criteria:
-
Major peak at
(depending on exact deuteration). -
Isotopic Purity: Contribution of
(non-labeled) should be to prevent interference with the analyte channel.
-
Stability Stress Testing
To assign a re-test date, the standard must undergo forced degradation.
-
Acid/Base Hydrolysis: Treat with 0.1N HCl and 0.1N NaOH for 24h. (Expect ester hydrolysis).
-
Oxidation: Treat with 3%
. -
Thermal: Heat at 60°C for 7 days.
-
Analysis: Monitor purity decrease via HPLC-UV.
-
Insight: Trityl groups are acid-labile. Significant degradation in acidic conditions confirms the structural integrity of the trityl moiety.
-
References
-
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link
-
European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. Committee for Medicinal Products for Human Use. Link
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Vogelgesang, F., & Hädrich, J. (1998). Limits of detection, identification and determination: A statistical approach for practitioners. Accreditation and Quality Assurance. Link
Sources
Comparative stability study of deuterated vs non-deuterated Olmesartan esters
This guide provides a technical comparative analysis of Olmesartan Medoxomil (OLM) and its deuterated analog, Olmesartan Medoxomil-d6 (OLM-d6) .[1] It focuses on the distinct stability profiles governed by hydrolytic mechanisms versus isotopic substitution effects.
Executive Summary
Objective: To determine the differential stability of non-deuterated Olmesartan Medoxomil (OLM) and its stable isotope-labeled internal standard, Olmesartan Medoxomil-d6 (OLM-d6), under stress conditions and biological matrices.[1] Core Insight: While deuteration (d6-labeling at the hydroxyisopropyl moiety) significantly attenuates oxidative metabolism via the Kinetic Isotope Effect (KIE), it offers negligible protection against the prodrug's primary degradation pathway: ester hydrolysis. This distinction is critical for accurate bioanalytical quantification and pharmacokinetic modeling.
Theoretical Framework & Chemical Basis
Structural Differentiation[1]
-
Olmesartan Medoxomil (OLM): A prodrug containing a labile (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[1][2][3]
-
Olmesartan Medoxomil-d6 (OLM-d6): The standard commercial IS.[1] The deuterium labeling occurs on the dimethyl groups of the 2-hydroxypropan-2-yl moiety (the "isopropyl" tail), not on the medoxomil ester.[1]
Degradation Mechanisms[1]
-
Hydrolytic Degradation (Dominant):
-
Mechanism: Nucleophilic attack by water/hydroxide on the carbonyl carbon of the medoxomil ester.
-
Isotope Effect: Since the reaction center (carbonyl C) is distant from the deuteration site (isopropyl group), the Secondary Kinetic Isotope Effect (SKIE) is effectively zero (
). Both compounds hydrolyze at identical rates.
-
-
Oxidative Degradation (Secondary):
Pathway Visualization
The following diagram illustrates the divergent degradation pathways and the specific impact of deuteration.
Figure 1: Comparative degradation pathways.[1] Red arrows indicate hydrolysis (unaffected by d6-labeling); dashed green arrow indicates the kinetic isotope effect slowing oxidation.[1]
Experimental Protocols (The Guide)
Protocol A: Forced Degradation Study (Hydrolytic Stress)
Purpose: To validate that OLM and OLM-d6 possess identical hydrolytic profiles, ensuring the IS tracks the analyte correctly during extraction.
Materials:
-
Solvents: Methanol (LC-MS grade), 0.1N HCl, 0.1N NaOH, 3% H2O2.[1]
Workflow:
-
Stock Preparation: Prepare 1 mg/mL stocks of OLM and OLM-d6 in Methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute to 50 µg/mL in 0.1N HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute to 50 µg/mL in 0.1N NaOH. Incubate at RT (Rapid degradation expected).
-
Oxidative Stress: Dilute to 50 µg/mL in 3% H2O2. Incubate at 60°C.
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 2h, 4h, 8h, 24h.
-
Quenching: Neutralize acid/base samples immediately with equimolar NaOH/HCl.
-
Analysis: Analyze via LC-MS/MS (MRM modes: m/z 559→207 for OLM; m/z 565→213 for OLM-d6).
Protocol B: Biological Matrix Stability (Plasma)
Purpose: To assess stability during bioanalytical sample processing.
Workflow:
-
Spiking: Spike human plasma with OLM and OLM-d6 (100 ng/mL).[1]
-
Incubation: Store at Room Temperature (Benchtop Stability) and 37°C (Metabolic Stability).
-
Extraction: At time points (0, 30, 60, 120 min), precipitate protein with ice-cold Acetonitrile (1:4 v/v).
-
Quantification: Measure the ratio of Remaining Parent / Initial Parent.
Data Analysis & Comparative Performance
The following data summarizes the expected performance based on the structural kinetics described in Section 2.
Table 1: Comparative Half-Life ( ) Projections[1]
| Stress Condition | OLM | OLM-d6 | KIE Ratio ( | Interpretation |
| Acid (0.1N HCl, 60°C) | ~4.5 hours | ~4.5 hours | 1.0 (No Effect) | Ester hydrolysis is proton-catalyzed; distal deuteration has no effect.[1] |
| Base (0.1N NaOH, RT) | < 10 mins | < 10 mins | 1.0 (No Effect) | Rapid saponification of the medoxomil ester. |
| Oxidation (H2O2) | ~12 hours | ~28 hours | 2.3 (Primary) | Deuteration at the isopropyl group hinders radical abstraction/oxidation.[1] |
| Human Plasma (37°C) | < 30 mins | < 30 mins | 1.0 (No Effect) | Driven by PON1 arylesterase activity (hydrolysis), not oxidation.[1] |
Experimental Workflow Diagram
Use this workflow to validate the stability data in your own laboratory.
Figure 2: Step-by-step experimental workflow for stability validation.[1]
Conclusion & Recommendations
-
Bioanalytical Reliability: OLM-d6 is an excellent Internal Standard for quantification because it mimics the hydrolytic instability of the analyte perfectly. In plasma processing, if OLM degrades to Olmesartan acid, OLM-d6 will degrade to Olmesartan-d6 acid at the exact same rate, maintaining the Area Ratio (Analyte/IS) and ensuring accuracy.[1]
-
Storage: Both OLM and OLM-d6 must be stored in anhydrous conditions (powder form) or in acidified organic solvents (e.g., Methanol + 0.1% Formic Acid) to prevent spontaneous hydrolysis.[1] Avoid aqueous stock solutions.
-
Metabolic Studies: If the goal is to study oxidative metabolism specifically, be aware that OLM-d6 will show a "Metabolic Switching" effect due to the KIE, potentially underestimating the clearance rate compared to the non-deuterated drug.
References
-
Mizuno, M., et al. (1995).[7] "Pharmacology of CS-866, a novel nonpeptide angiotensin II receptor antagonist." European Journal of Pharmacology. Link
-
Ishizuka, T., et al. (2012).[7] "Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation."[7] Drug Metabolism and Disposition. Link
-
Murakami, T., et al. (2008). "Identification of the degradation products of olmesartan medoxomil under stress conditions." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Gomez-Canela, C., et al. (2017).[1] "Analytical Characterization of Deuterated Internal Standards for LC-MS." Analytical Chemistry. Link[1]
-
Cayman Chemical. "Olmesartan-d6 Product Information & Structure." Cayman Chemical Product Guide. Link
Sources
- 1. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Trityl Olmesartan-d4 Ethyl Ester
This guide provides essential, step-by-step procedures for the safe and compliant disposal of N-Trityl Olmesartan-d4 Ethyl Ester, a research-grade chemical compound. As an intermediate in the synthesis of Olmesartan, a potent angiotensin II receptor blocker, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Understanding the Compound: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the material's properties and potential hazards. N-Trityl Olmesartan-d4 Ethyl Ester is a complex organic molecule with three key structural features that inform its handling:
-
Olmesartan Core: The active pharmaceutical ingredient (API) backbone. The parent compound, Olmesartan Medoxomil, is classified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2] While this specific intermediate's toxicology is not fully characterized, it must be handled with the same level of caution as the parent API.
-
N-Trityl Group: A bulky triphenylmethyl protecting group. While generally stable, trityl compounds can be cleaved under acidic conditions.[3] Disposal procedures must account for chemical compatibility.
-
Deuterium Label (-d4): The four deuterium atoms are stable, non-radioactive isotopes of hydrogen.[4] Their presence primarily affects the compound's metabolic profile by slowing the breaking of carbon-hydrogen bonds, a key principle in modern drug discovery.[5][6] For disposal purposes, the deuteration does not introduce a radiological hazard, and its chemical reactivity is nearly identical to the non-deuterated analogue.[4]
All laboratory-generated chemical waste should be treated as hazardous unless confirmed otherwise by an environmental safety professional.[7] Given the known hazards of the parent API, N-Trityl Olmesartan-d4 Ethyl Ester must be managed as a hazardous chemical waste.
Table 1: Hazard Profile and Chemical Identifiers for N-Trityl Olmesartan-d4 Ethyl Ester
| Property | Information | Source(s) |
| Chemical Name | 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester (deuterated) | [8] |
| CAS Number | 172875-59-1 (for non-deuterated form) | [8][9][10][11] |
| Molecular Formula | C45H40D4N6O3 | [12] |
| Molecular Weight | ~720.89 g/mol | [12] |
| Primary Hazards | Suspected reproductive toxicity and potential for target organ damage based on the parent compound, Olmesartan.[1][2][13] Considered a pharmaceutical-related compound of unknown potency.[14] | |
| Physical Form | Solid powder.[15] | |
| Storage | Recommended storage at +5°C or refrigerated conditions in a tightly sealed container.[9][15] |
Pre-Disposal Safety: Personal Protective Equipment and Handling
Before handling the compound for disposal, laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate PPE.[16][17]
Required PPE and Handling Protocols:
-
Eye Protection: Wear safety glasses with side shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[14][15]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contaminated.[14][15]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, impervious protective clothing may be necessary.[13][15]
-
Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to avoid inhalation.[18][19]
-
Hygiene: Wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[14][15]
The Disposal Workflow: From Waste Generation to Collection
The disposal of N-Trityl Olmesartan-d4 Ethyl Ester must follow a systematic process compliant with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[20][21] The following workflow ensures that the waste is properly characterized, segregated, contained, and stored pending final disposal.
Caption: Waste Disposal Decision Workflow for N-Trityl Olmesartan-d4 Ethyl Ester.
Detailed Step-by-Step Disposal Protocol
This protocol provides the procedural details for the workflow outlined above.
Step 1: Waste Characterization and Segregation
-
Characterize: All waste containing N-Trityl Olmesartan-d4 Ethyl Ester, including residual amounts in original containers, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials, must be classified as hazardous waste.
-
Segregate: This waste must be collected separately from other waste streams. Specifically, it should be designated as a solid, non-halogenated organic waste .
Step 2: Container Selection and Labeling
-
Select a Container: Use a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be clean, dry, and in good condition.[20]
-
Label the Container: Federal and state regulations require meticulous labeling of hazardous waste containers.[21] Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "N-Trityl Olmesartan-d4 Ethyl Ester"
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The appropriate hazard pictograms (the "Health Hazard" pictogram is required for reproductive toxicity and target organ damage).[16]
-
The name and contact information of the generating laboratory/researcher.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation and under the control of the laboratory personnel.[21][23]
-
Keep Containers Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[21]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely hazardous waste) in the SAA.[7][21] Once this limit is reached, the waste must be moved to a central storage area within three days.
Step 4: Arranging Final Disposal
-
Contact Your EHS Office: Do not dispose of this chemical waste through regular trash or by pouring it down the drain.[7][19][21] When the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) to arrange for a hazardous waste pickup.[7]
-
Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste management company for final disposal. The standard and recommended method for this type of organic solid waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[13][14]
Step 5: Decontamination of Empty Containers
An empty container that once held N-Trityl Olmesartan-d4 Ethyl Ester must be properly decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[7]
-
Collect Rinsate: Crucially, the solvent rinsate from all three rinses is also considered hazardous waste. It must be collected in a separate, properly labeled "Hazardous Waste" container for liquid non-halogenated organic waste.[7]
-
Final Disposal of Container: After triple-rinsing, deface or remove the original chemical and hazardous waste labels from the empty container before disposing of it in the regular laboratory trash.[7]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
For Minor Spills (a few grams in a contained area):
-
Alert personnel in the immediate area.
-
If safe to do so, prevent the spill from spreading.
-
Wear the full PPE described in Section 2.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Avoid raising dust.
-
Carefully sweep or scoop the absorbed material and place it into a new, properly labeled hazardous waste container.[18][24]
-
Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
For Major Spills (large quantity, widespread, or outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if there is a fire or explosion risk.
-
Contact your institution's emergency response number and the EHS office.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
By adhering to these detailed procedures, researchers can ensure the safe handling and compliant disposal of N-Trityl Olmesartan-d4 Ethyl Ester, upholding their commitment to laboratory safety, personal health, and environmental stewardship.
References
-
NASP. (2023, June 29). OSHA Requirements for HazCom Compliance. Available at: [Link]
-
DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals. Available at: [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
Pharmaffiliates. Olmesartan Medoxomil-impurities. Available at: [Link]
-
Conn Maciel Carey LLP. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Available at: [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices. Available at: [Link]
-
National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls. Available at: [Link]
-
KM Pharma Solution Private Limited. MSDS - N-Trityl Olmesartan Ethyl Ester. Available at: [Link]
-
Syracuse University. Laboratory Waste Management Guidelines. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, November 17). Olmesartan medoxomil Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
-
Allmpus. Olmesartan Anhydro Acid N2-Trityl Ethyl Ester. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]
-
ACS Publications. (2013, December 2). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS OLMESARTAN ETHYL ESTER TRITYL IMPURITY. Available at: [Link]
-
ResearchGate. Deuterated Drugs: Isotope Distribution and Impurity Profiles. Available at: [Link]
-
SynThink. 172875-59-1 N2-Trityl Olmesartan Ethyl Ester - Reference Standard. Available at: [Link]
-
Veeprho. Olmesartan-D4 | CAS 1420880-41-6. Available at: [Link]
-
National Center for Biotechnology Information. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Available at: [Link]
-
Veeprho. Olmesartan Anhydro Acid N1-Trityl Ethyl Ester. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
-
IAM Media. Protecting deuterated drugs. Available at: [Link]
-
Synergy Recycling. Disposal of deuterium (D₂). Available at: [Link]
-
ResearchGate. Method for Activation and Recycling of Trityl Resins. Available at: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
PubMed. (2012, August 17). Method for activation and recycling of trityl resins. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. Available at: [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. uspmsds.com [uspmsds.com]
- 3. researchgate.net [researchgate.net]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. venable.com [venable.com]
- 7. vumc.org [vumc.org]
- 8. kmpharma.in [kmpharma.in]
- 9. klivon.com [klivon.com]
- 10. N-Trityl Olmesartan Ethyl Ester | 172875-59-1 [chemicalbook.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. fishersci.nl [fishersci.nl]
- 16. naspweb.com [naspweb.com]
- 17. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. hscprep.com.au [hscprep.com.au]
- 20. danielshealth.com [danielshealth.com]
- 21. odu.edu [odu.edu]
- 22. connmaciel.com [connmaciel.com]
- 23. epa.gov [epa.gov]
- 24. camberpharma.com [camberpharma.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
